3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHWHNRQBDOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374068 | |
| Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-07-6 | |
| Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845823-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Potential Applications of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, with the CAS number 845823-07-6, is a halogenated aromatic ketone. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a summary of the available information on this compound and explores its potential synthesis and applications based on analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 845823-07-6 | [1][2][3] |
| Molecular Formula | C₈H₃ClF₄O | [1][2] |
| Molecular Weight | 226.56 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| SMILES | FC1=CC(C(C(F)(F)F)=O)=CC(Cl)=C1 | [1] |
Synthesis Strategies: An Overview
A common and effective method for the synthesis of trifluoromethyl ketones involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A potential synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis would likely begin with a dihalogenated benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene. This starting material can be converted into an organometallic intermediate, for example, a Grignard reagent or an organolithium species. Subsequent reaction with a trifluoroacetylating agent, like trifluoroacetic anhydride or ethyl trifluoroacetate, would yield the desired product.
A generalized workflow for this proposed synthesis is illustrated in the following diagram.
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been reported, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8] Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents.
Substituted acetophenones, in general, are precursors to a wide range of biologically active molecules, including anticonvulsants, hypnotics, and analgesics.[9] The unique substitution pattern of this particular acetophenone derivative could lead to compounds with novel pharmacological profiles.
Logical Framework for Application
The utility of this compound as a synthetic intermediate in drug discovery can be conceptualized in the following workflow.
Caption: Workflow for utilizing the target compound in drug discovery.
Experimental Protocols: A Note on the Lack of Data
As of the date of this publication, detailed, peer-reviewed experimental protocols for the synthesis or use of this compound are not available in the scientific literature. Researchers interested in working with this compound would need to adapt procedures from related trifluoroacetophenone syntheses, such as the one described for 3',5'-dichloro-2,2,2-trifluoroacetophenone.[4] Such a procedure would typically involve the following steps:
-
Formation of the Organometallic Reagent: Anhydrous conditions are crucial. The aryl halide is dissolved in an appropriate etheral solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C). The organolithium reagent (e.g., n-butyllithium) or magnesium turnings are then added slowly.
-
Acylation: The trifluoroacetylating agent is added to the solution of the organometallic reagent, maintaining the low temperature to control the reaction.
-
Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic product is then extracted, washed, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography or distillation under reduced pressure.
It is imperative that any researcher attempting the synthesis of this compound conduct a thorough literature search for analogous reactions and adhere to all appropriate safety precautions.
Conclusion and Future Directions
This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While a comprehensive dataset for this specific compound is currently lacking in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel, biologically active molecules. Further research is needed to develop and publish detailed synthetic protocols and to explore the chemical space accessible from this promising starting material. The information provided in this guide, based on analogous compounds, offers a starting point for researchers and drug development professionals interested in harnessing the potential of this and other multi-substituted trifluoroacetophenones.
References
- 1. appchemical.com [appchemical.com]
- 2. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]
- 3. 845823-07-6|this compound|BLD Pharm [bldpharm.com]
- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone: Synthesis, Physicochemical Properties, and Potential as a Scaffold for Drug Discovery
IUPAC Name: 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone
This technical guide provides a comprehensive overview of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone. While direct biological activity for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with significant pharmacological interest. This guide will delve into its chemical properties, plausible synthetic routes based on related compounds, and explore its potential as a building block in drug discovery, with a particular focus on the development of gastrointestinal prokinetic agents targeting the TRPM5 ion channel.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| IUPAC Name | 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone |
| Synonyms | 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone |
| CAS Number | 845823-07-6 |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
Synthesis and Experimental Protocols
General Synthetic Workflow
The logical workflow for the synthesis and subsequent hypothetical biological evaluation of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is depicted in the following diagram.
Caption: Synthetic and screening workflow for 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
Materials:
-
1-Chloro-3-fluorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 1-chloro-3-fluorobenzene in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Potential Application in Drug Discovery: TRPM5 Agonism
While the direct biological activity of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is unconfirmed, the "1-(3-chloro-5-fluorophenyl)" moiety is a key component of a potent and selective agonist of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, namely (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This suggests that the title compound could serve as a valuable starting material or fragment in the development of novel TRPM5 modulators.
TRPM5 is a calcium-activated, non-selective cation channel expressed in taste receptor cells and in the gastrointestinal tract. Its activation in the gut is linked to increased motility, making it a promising target for the treatment of gastrointestinal disorders such as gastroparesis and constipation.
TRPM5 Signaling Pathway
The activation of TRPM5 in response to G-protein coupled receptor (GPCR) stimulation is a key signaling cascade. The following diagram illustrates this pathway.
Caption: TRPM5 signaling pathway initiated by a GPCR ligand.
Experimental Protocol: In Vitro TRPM5 Activity Assay
To assess the potential of a compound to modulate TRPM5, a cell-based fluorescence assay can be employed. This method indirectly measures ion channel activity by detecting changes in membrane potential.
Materials:
-
HEK293 cells stably expressing human TRPM5.
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPM5 agonist (e.g., ionomycin in the presence of extracellular Ca²⁺, or a known small-molecule agonist).
-
Test compound (1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-hTRPM5 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the cell culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate the plate at room temperature in the dark for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer.
-
Fluorescence Measurement: Place the assay plate into the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Stimulation and Reading: Add the TRPM5 agonist to all wells simultaneously using the plate reader's liquid handling system. Immediately following agonist addition, add the test compound (or vehicle control) to the appropriate wells.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the initial rapid depolarization and any subsequent changes.
-
Data Analysis: Calculate the change in fluorescence intensity over time. A potentiation of the agonist-induced fluorescence signal in the presence of the test compound would suggest positive allosteric modulation or direct agonism. An inhibition of the signal would indicate antagonism. Determine EC₅₀ or IC₅₀ values from the dose-response curves.
Conclusion
1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is a readily accessible synthetic intermediate. While its intrinsic biological activity remains to be elucidated, its structural features are present in pharmacologically active molecules, most notably in a potent TRPM5 agonist. This suggests that 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone represents a valuable scaffold for the design and synthesis of novel therapeutics, particularly for gastrointestinal motility disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds. Further investigation is warranted to fully characterize the biological profile of this specific trifluoroacetophenone derivative.
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone molecular weight and formula
This document provides the key physicochemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Identifier | Value | Citations |
| Molecular Formula | C8H3ClF4O | [1] |
| Molecular Weight | 226.56 g/mol | [2] |
| CAS Number | 845823-07-6 | [1][2] |
Chemical Structure
The logical relationship and connectivity of the atoms within the this compound molecule can be represented by its chemical formula and name. The name itself describes the substituent groups on the acetophenone core.
Caption: Logical structure of the compound name.
References
physical and chemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group on the acetophenone scaffold imparts unique electronic properties and conformational constraints, making it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a representative synthetic protocol and safety information.
Core Properties and Data
A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one | [2] |
| CAS Number | 845823-07-6 | [1][2][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [1][2][3][4] |
| Molecular Weight | 226.56 g/mol | [4] |
| Boiling Point | 218.3 °C at 760 mmHg | [3] |
| Density | 1.475 g/cm³ | [3] |
| Appearance | Not definitively reported (likely a liquid or low-melting solid) | |
| Melting Point | Not available | [3] |
| Solubility | Not definitively reported |
Chemical Reactivity and Stability
Trifluoroacetophenones are known for the reactivity of their carbonyl group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Common reactions include reductions to the corresponding alcohol, Grignard reactions, and condensations. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of new functional groups.
Information regarding the specific stability and hazardous reactivity of this compound is limited. However, as with other halogenated aromatic compounds, it should be handled with care, avoiding strong oxidizing agents and bases. Decomposition under high temperatures may produce hazardous fumes, including hydrogen chloride and hydrogen fluoride.
Experimental Protocols
Representative Synthesis: Friedel-Crafts Acylation
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 1-chloro-3-fluorobenzene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in DCM is added dropwise to the stirred suspension of AlCl₃ over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Diagram
References
In-Depth Technical Guide to the Safety of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
This technical guide provides a comprehensive overview of the available safety information for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a fluorinated acetophenone derivative relevant to researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide also incorporates data from structurally similar compounds to provide a broader understanding of potential hazards. All data not explicitly for this compound is clearly identified as pertaining to an analogous compound.
Physicochemical Information
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding the substance's behavior and potential exposure routes.
| Property | Value | Source |
| CAS Number | 845823-07-6 | [1][2] |
| Molecular Formula | C₈H₃ClF₄O | [1][2] |
| Molecular Weight | 226.56 g/mol | [3] |
| MDL Number | MFCD02260831 | [2] |
Note: No experimental data on properties such as boiling point, melting point, flash point, or density for this compound was found in the public domain. The following table presents data for a structurally related compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 130336-16-2), to provide an estimate of the expected properties.
| Property (Analogue: 3',5'-Dichloro-2,2,2-trifluoroacetophenone) | Value | Source |
| Boiling Point | 265 °C | [4] |
| Density | 1.506 g/cm³ | [4] |
| Refractive Index | 1.4980 to 1.5020 | [4] |
| Flash Point | 114 °C | [4] |
| Storage Temperature | Room Temperature (Sealed in dry) | [4] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly) | [4] |
Hazard Identification and Classification
Analogous Compound: 3',5'-Dichloro-2,2,2-trifluoroacetophenone [5]
-
Hazards: Irritating to skin, eyes, and respiratory system. May have harmful effects if inhaled or swallowed.
-
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Analogous Compound: 2,2,2-Trifluoroacetophenone [6]
-
GHS Classification:
-
Flammable liquids (Category 3) - H226: Flammable liquid and vapor.
-
Skin corrosion/irritation (Category 2) - H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2) - H319: Causes serious eye irritation.
-
-
Additional Hazard: Lachrymator (substance which increases the flow of tears).[6]
Toxicological Profile
No specific toxicological studies (e.g., LD50 or LC50 data) for this compound were identified. The health hazards of this material have not been fully investigated.[5] It is recommended to treat this compound as potentially harmful upon ingestion, inhalation, and skin contact.
Experimental Protocols for Hazard Assessment
While specific experimental data for the target compound is unavailable, the following sections outline the general methodologies used to assess the key potential hazards of skin, eye, and respiratory irritation for chemical substances.
Skin Irritation Testing
-
In Vitro Method (OECD 439): This method utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential.[7][8]
-
The test chemical is applied topically to the RhE tissue surface.
-
Following a defined exposure period, the chemical is removed, and the tissue is incubated.
-
Cell viability is then measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.
-
A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.[7][9]
-
-
In Vivo Method (OECD 404): This method involves the application of the test substance to the shaved skin of experimental animals, typically albino rabbits.[10]
-
A small area of the animal's dorsal skin is clipped free of fur.
-
The test substance is applied to the skin, usually under a gauze patch, for a specified duration (e.g., 4 hours).
-
After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored, and the substance is classified based on the persistence and intensity of the observed irritation.[10][11]
-
Eye Irritation Testing
-
In Vitro Method (Reconstructed Human Cornea-like Epithelium - RhCE): This assay uses a three-dimensional human cornea-like tissue model.[12]
-
The test chemical is applied to the surface of the RhCE tissue.
-
After a set exposure time, the chemical is washed off, and the tissue is incubated.
-
Toxicity is evaluated by measuring cell viability using the MTT assay.
-
The irritation potential is determined by comparing the relative viability of the treated tissue to a negative control.[12]
-
-
In Vivo Method (OECD 405): This test is conducted on the eyes of experimental animals, usually albino rabbits.[13][14]
-
A single dose of the test substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.
-
The severity of the reactions is scored to determine the level of irritation or corrosion.[13][15]
-
Respiratory Irritation Assessment
Studies on respiratory irritation often involve inhalation exposure in rodents.[16][17]
-
Animals are exposed to varying concentrations of the test substance in an inhalation chamber for a defined period.
-
During and after exposure, physiological parameters such as breathing rate and pattern are monitored. A decrease in respiratory rate is a common indicator of sensory irritation.[16]
-
Following exposure, animals are observed for clinical signs of toxicity.
-
Histopathological examination of the respiratory tract (nasal passages, larynx, trachea, and lungs) is performed to identify any treatment-related lesions, such as inflammation, necrosis, or metaplasia.[16][17]
Safe Handling and Emergency Procedures
Given the potential hazards, strict adherence to safety protocols is essential when handling this compound. The following procedures are based on best practices for handling hazardous chemicals and information from related compounds.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: If ventilation is inadequate or if working with volatile substances, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures
The following first aid measures are recommended in case of exposure.[5]
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
While a comprehensive safety profile for this compound is not yet established in publicly available literature, the information from structurally related compounds suggests that it should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled. Researchers and other professionals must employ stringent safety measures, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide provide a framework for the types of studies that would be necessary to fully characterize the toxicological profile of this compound. Until such data is available, a cautious and proactive approach to safety is paramount.
References
- 1. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]
- 2. appchemical.com [appchemical.com]
- 3. 845823-07-6|this compound|BLD Pharm [bldpharm.com]
- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. oakwoodchemical.com [oakwoodchemical.com]
- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iivs.org [iivs.org]
- 8. Dermal Irritation [lnhlifesciences.org]
- 9. sterlab-store.com [sterlab-store.com]
- 10. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]
- 11. criver.com [criver.com]
- 12. youtube.com [youtube.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. flashpointsrl.com [flashpointsrl.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Respiratory irritation associated with inhalation of boron trifluoride and fluorosulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental solubility data for this specific compound, this document leverages physicochemical properties, data from structurally similar molecules, and established solubility principles to offer a robust predictive analysis. It also outlines a general experimental protocol for the precise determination of its solubility in various organic solvents.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 845823-07-6 | [1][2][3] |
| Molecular Formula | C₈H₃ClF₄O | [1][2] |
| Molecular Weight | 226.555 g/mol | [1][2] |
| Boiling Point | 218.3°C at 760 mmHg | [1] |
| Density | 1.475 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.224 | [1] |
The relatively high LogP value suggests a preference for nonpolar environments and indicates that the compound is likely to be more soluble in organic solvents than in water.
Predicted Solubility in Organic Solvents
The presence of a polar ketone group and electronegative halogen atoms (Cl and F) introduces polarity, while the trifluoromethyl group and the aromatic ring contribute to its nonpolar character. This amphiphilic nature suggests a degree of solubility across a range of solvents. The following table provides a predicted solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar ketone group can interact favorably with the polar aprotic solvent molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The chlorine and fluorine atoms on the aromatic ring will have favorable interactions with chlorinated solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for any potential interactions and have a moderate polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the ketone oxygen exists, but the overall nonpolar character of the molecule may limit high solubility. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents through π-stacking. |
| Aliphatic | Hexane, Heptane | Low | The significant polarity from the ketone and halogen groups will likely result in poor solubility in nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.
I. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
II. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
For finer separation, centrifuge the vials at a set speed and temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Visualizing Logical and Experimental Workflows
To further aid in the understanding of solubility prediction and determination, the following diagrams have been generated using Graphviz.
Caption: Logical workflow for predicting solubility.
Caption: Experimental workflow for solubility determination.
References
Spectroscopic Profile of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone (CAS Number: 845823-07-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the structural elucidation of this and similar organic molecules.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Weight: 226.56 g/mol [1]
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from spectral databases and computational models for similar halogenated and trifluoromethylated acetophenone derivatives.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4][5][6][7]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| Aromatic-H | 7.8 - 8.2 | m | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | 180 - 185 | Carbonyl Carbon |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| C-Cl | 135 - 140 | Aromatic C-Cl |
| C-H | 115 - 130 | Aromatic C-H |
| C-C=O | 130 - 135 | Aromatic Quaternary Carbon |
| CF₃ | 115 - 120 (q, ¹JCF ≈ 290 Hz) | Trifluoromethyl Carbon |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| Ar-F | -105 to -115 | t | Aromatic Fluorine |
| CF₃ | -70 to -80 | s | Trifluoromethyl Fluorines |
Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Coupling constants (J) are given in Hertz (Hz). d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for resolving different fluorine environments.[8]
Table 2: Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[9][10]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong |
| C-F Stretch (Aromatic) | 1200 - 1250 | Strong |
| C-F Stretch (CF₃) | 1100 - 1200 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
Table 3: Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[11][12][13][14]
| m/z | Predicted Relative Intensity (%) | Assignment |
| 226/228 | 100 / 33 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 197/199 | Moderate | [M - CHO]⁺ |
| 157 | Moderate | [M - CF₃]⁺ |
| 129 | Moderate | [C₆H₃ClF]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3] The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Ensure the spectrometer is equipped with a fluorine probe or is tunable to the ¹⁹F frequency.
-
Use an appropriate reference standard, such as CFCl₃ (or a secondary standard).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15] For Electron Impact (EI) ionization, the sample is vaporized in the ion source.[12]
-
Ionization: Ionize the sample molecules. EI is a common technique that often leads to extensive fragmentation, providing structural information.[11][13] Softer ionization techniques like ESI can be used to primarily observe the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques described.
Caption: A logical workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a thorough analysis, potentially including advanced 2D NMR techniques.
References
- 1. 845823-07-6|this compound|BLD Pharm [bldpharm.com]
- 2. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Properties, and Potential Applications in Medicinal Chemistry
Introduction
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenylacetophenone scaffold imparts unique physicochemical properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of potential drug candidates. This technical guide provides a comprehensive overview of the currently available information on this compound, including its commercial availability, synthesis, chemical and physical properties, and potential applications, with a focus on its relevance to drug development professionals.
Commercial Availability
This compound is available from several commercial suppliers specializing in fine chemicals and building blocks for research and development. The availability from these vendors facilitates its use in various research endeavors without the immediate need for de novo synthesis.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Additional Information |
| BLDpharm | BD239579 | >97% | --- |
| App-Chem | AC-14782 | --- | --- |
| Chem-Impex | 45636 | --- | --- |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 845823-07-6 |
| Molecular Formula | C8H3ClF4O |
| Molecular Weight | 226.56 g/mol |
| Boiling Point | 218.3 °C at 760 mmHg |
| Density | 1.475 g/cm³ |
| Flash Point | 85.8 °C |
| Refractive Index | 1.454 |
| LogP | 3.224 |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient route to this compound is outlined below. This proposed pathway is based on the known synthesis of the closely related 3',5'-dichloro-2,2,2-trifluoroacetophenone.[2]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone and should be optimized for the specific substrate.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene[1]
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be initiated with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide.
-
Trifluoroacetylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trifluoroacetic anhydride in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals in the aromatic region, with coupling patterns consistent with a 1,3,5-trisubstituted benzene ring.
-
¹⁹F NMR: Will show two distinct signals, one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring.
-
¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule, including the characteristic carbonyl carbon signal.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a potent and often reversible covalent inhibitor of various enzymes, particularly proteases and esterases.[3][4][5] The electrophilic nature of the carbonyl carbon, enhanced by the strong electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues like serine, cysteine, or threonine.
Potential as an Enzyme Inhibitor
Trifluoromethyl ketones can act as transition-state analog inhibitors.[4] The carbonyl group can be attacked by a nucleophilic residue in the enzyme's active site, forming a stable hemiacetal or hemiketal tetrahedral intermediate that mimics the transition state of the substrate hydrolysis. This can lead to potent and selective inhibition.
Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.
Signaling Pathways and Potential Targets
While specific biological targets for this compound have not been reported, its structural features suggest potential for inhibiting enzymes involved in various signaling pathways. Enzymes that are known to be targeted by trifluoromethyl ketones include:
-
Serine Proteases: Involved in blood coagulation, fibrinolysis, and inflammation.
-
Cysteine Proteases: Such as caspases (involved in apoptosis) and cathepsins (involved in protein degradation and antigen presentation).[5]
-
Esterases: Including acetylcholinesterase, which is a target for Alzheimer's disease therapies.[4]
The presence of the chloro and fluoro substituents on the aromatic ring can be exploited to fine-tune the inhibitor's selectivity and pharmacokinetic properties. These halogens can participate in halogen bonding and other non-covalent interactions within the enzyme's active site, potentially leading to enhanced binding affinity and specificity for a particular target.
Experimental Workflow for Target Identification and Validation
For researchers interested in exploring the biological activity of this compound, a general experimental workflow is proposed below.
Caption: A general experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a readily accessible building block with significant potential for the development of novel therapeutic agents. Its trifluoromethyl ketone moiety serves as a promising warhead for targeting a variety of enzymes through reversible covalent inhibition. The strategic placement of chloro and fluoro substituents on the aromatic ring provides opportunities for optimizing potency, selectivity, and drug-like properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound and has outlined a rational approach for its synthesis, characterization, and biological evaluation. Further research into the specific biological targets and mechanisms of action of this and related compounds is warranted and could lead to the discovery of new and effective therapies for a range of diseases.
References
- 1. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and stereochemistry of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. It also puts forth a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, and other scientific endeavors where this molecule may be of interest.
Chemical Structure and Properties
This compound, with the CAS Number 845823-07-6, is a halogenated aromatic ketone. Its structure features a trifluoroacetyl group attached to a benzene ring substituted with both a chlorine and a fluorine atom at the meta positions. The presence of multiple halogen atoms, particularly fluorine, is known to significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules, making it a compound of interest in medicinal chemistry and materials science.
The molecular formula for this compound is C₈H₃ClF₄O. Its structure is represented by the SMILES code O=C(C1=CC(F)=CC(Cl)=C1)C(F)(F)F.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 845823-07-6 | [2] |
| Molecular Formula | C₈H₃ClF₄O | [2] |
| Molecular Weight | 226.56 g/mol | [1][2] |
| Density | 1.475 g/cm³ | [3] |
| Boiling Point | 218.3 °C at 760 mmHg | [3] |
| Flash Point | 85.8 °C | [3] |
| LogP | 3.22410 | [3] |
| Refractive Index | 1.454 | [3] |
Stereochemistry
Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exhibit stereoisomerism.
Synthesis
Proposed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from synthetic procedures for analogous di-substituted trifluoroacetophenones.[2][3]
Objective: To synthesize this compound from 1-bromo-3-chloro-5-fluorobenzene.
Materials:
-
1-bromo-3-chloro-5-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Trifluoroacetic anhydride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF dropwise to the magnesium turnings.
-
The reaction mixture may need gentle heating to initiate the Grignard reagent formation, which is indicated by the disappearance of the iodine color and the start of a gentle reflux.
-
Once initiated, continue the dropwise addition of the aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-chloro-5-fluorophenylmagnesium bromide).
-
-
Acylation Reaction:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of trifluoroacetic anhydride in anhydrous THF or diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled trifluoroacetic anhydride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available in the public domain, its expected spectroscopic characteristics can be predicted based on the analysis of its parent compound, 2,2,2-trifluoroacetophenone, and other halogenated acetophenones.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals for the aromatic protons are anticipated, each exhibiting coupling to the fluorine atom and to each other.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm), the trifluoromethyl carbon (a quartet around 115-125 ppm due to C-F coupling), and four distinct signals for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electronegative chloro and fluoro substituents.
¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals. One signal corresponding to the trifluoromethyl group (a singlet) and another for the fluorine atom on the aromatic ring (a multiplet due to coupling with the aromatic protons).
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Other significant absorptions will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-Cl stretching vibrations (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 226. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage adjacent to the carbonyl group.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, related fluorinated organic compounds are known to be of interest in pharmaceutical and agrochemical research. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties in drug candidates.[4] Therefore, this compound could be a valuable intermediate for the synthesis of novel bioactive molecules. Further research is required to elucidate any potential biological effects.
Conclusion
This compound is a halogenated aromatic ketone with potential applications as a building block in medicinal chemistry and materials science. This guide provides a summary of its known properties, a plausible and detailed synthesis protocol, and predicted spectroscopic data to aid researchers in their work with this compound. The absence of stereoisomers simplifies its chemical characterization. Future studies are needed to explore its biological activity and potential applications.
References
An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethyl Ketone Group in 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of the trifluoromethyl ketone group in 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. Due to the strong electron-withdrawing nature of the trifluoromethyl group and the halogen substituents on the aromatic ring, this ketone exhibits unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This document details its synthesis, and key reactions including nucleophilic additions, reductions, and cycloadditions, supported by experimental protocols and quantitative data where available. The guide also features visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
Trifluoromethyl ketones are a class of organic compounds characterized by the presence of a trifluoromethyl group adjacent to a carbonyl functionality. This structural motif imparts distinct electronic properties, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In this compound, the presence of two electron-withdrawing halogen atoms on the phenyl ring further enhances this electrophilicity. This guide explores the synthesis and reactivity of this specific trifluoromethyl ketone, providing valuable insights for its application in the development of novel chemical entities. The incorporation of a trifluoromethyl group can improve metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthesis of this compound
The synthesis of this compound and its close analogs, such as 3',5'-dichloro-2,2,2-trifluoroacetophenone, typically involves the reaction of an organometallic reagent derived from a halogenated benzene with a trifluoroacetylating agent.
Grignard-based Synthesis
General Workflow for Grignard-based Synthesis
Caption: Workflow for the synthesis of a dihalo-2,2,2-trifluoroacetophenone.
Experimental Protocol: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone
A solution of 1-bromo-3,5-dichlorobenzene (22.1 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this, tert-butyllithium (1.3 M in pentane, 23.2 mmol) is added dropwise, and the reaction is stirred for 2 hours. Trifluoroacetic anhydride (12.2 mmol) is then added slowly, and stirring is continued for another 2 hours at -78 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2.5 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone.[1]
| Reactant | Moles (mmol) | Volume/Mass |
| 1-Bromo-3,5-dichlorobenzene | 22.1 | 5.0 g |
| tert-Butyllithium (1.3 M) | 23.2 | 17.8 mL |
| Trifluoroacetic anhydride | 12.2 | 2.56 g |
| Tetrahydrofuran | - | 50 mL |
| Product | Yield | |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 48% | 2.58 g |
Reactivity Profile of the Trifluoromethyl Ketone Group
The trifluoromethyl ketone group in this compound is a highly reactive electrophilic center. Its reactivity is governed by the strong electron-withdrawing effect of the trifluoromethyl group, which destabilizes the carbonyl group and makes the carbonyl carbon highly susceptible to nucleophilic attack. The presence of chloro and fluoro substituents on the phenyl ring further modulates this reactivity.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of trifluoromethyl ketones. A variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, readily add to the carbonyl carbon.
General Mechanism of Nucleophilic Addition
Caption: General mechanism for nucleophilic addition to the trifluoromethyl ketone.
Due to the high electrophilicity, trifluoromethyl ketones readily form stable hydrates and hemiacetals in the presence of water and alcohols, respectively. This equilibrium can influence the course of reactions and should be considered in reaction design.
Reduction Reactions
The carbonyl group of trifluoromethyl ketones can be readily reduced to the corresponding secondary alcohol. A variety of reducing agents can be employed, and the choice of reagent can influence the stereochemical outcome of the reaction.
Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aryl trifluoromethyl ketones. The reaction of aryl trifluoromethyl ketones with N-carbamoylmethyl-1,4-dihydronicotinamide in an aqueous sulfolane buffer has been studied, showing high yields of the corresponding alcohol, particularly for ketones with electron-withdrawing groups.[1]
The enantioselective reduction of trifluoromethyl ketones is a valuable method for the synthesis of chiral trifluoromethyl-substituted alcohols. Various catalytic systems have been developed for this purpose. While specific data for this compound is limited, studies on related aryl trifluoromethyl ketones provide insights into the expected reactivity and stereoselectivity.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Organomagnesium Amides | 2,2,2-Trifluoroacetophenone | up to 98:2 er | Org. Lett. 2003, 5, 23, 4445–4447 |
| Oxazaborolidine Catalysts | 2,2,2-Trifluoroacetophenone | up to 90% ee | Molecules 2018, 23, 2351 |
| Iridium/f-amphol | Aryl trifluoromethyl ketones | up to 99% ee | Org. Chem. Front., 2021, 8, 3037-3043 |
Cycloaddition Reactions
The electron-deficient nature of the carbonyl group in trifluoromethyl ketones makes them suitable dienophiles or dipolarophiles in cycloaddition reactions. These reactions provide access to complex cyclic structures containing a trifluoromethyl group. For instance, N-heterocyclic carbene (NHC)-catalyzed [3+2] cycloaddition reactions of ketimines derived from trifluoromethyl ketones have been reported.
General Scheme for [3+2] Cycloaddition
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01776E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 5. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone from 1-bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, followed by a trifluoroacetylation reaction. This application note includes comprehensive experimental procedures, data presentation, and workflow visualizations to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a key building block in organic synthesis, particularly for creating complex molecules with potential biological activity. Its trifluoromethyl ketone moiety and substituted aromatic ring make it a desirable precursor for various therapeutic agents and specialized chemicals. The following protocol outlines a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
The overall synthetic pathway is depicted below:
Application Note and Protocol for the Synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone via Grignard Reaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl ketone moiety makes it a valuable intermediate for creating complex molecules with enhanced metabolic stability and biological activity. The Grignard reaction provides a robust and versatile method for the formation of carbon-carbon bonds, making it a suitable approach for the synthesis of this fluorinated acetophenone derivative. This application note provides a detailed protocol for the synthesis of this compound, commencing with the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, followed by its reaction with ethyl trifluoroacetate.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Formation of the Grignard Reagent
1-bromo-3-chloro-5-fluorobenzene + Mg -> 3-chloro-5-fluorophenylmagnesium bromide
Step 2: Acylation with Ethyl Trifluoroacetate
3-chloro-5-fluorophenylmagnesium bromide + Ethyl trifluoroacetate -> this compound
Experimental Protocol
This protocol details the necessary steps for the synthesis, work-up, and purification of the target compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate (CAS: 383-63-1)[3]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Nitrogen or Argon gas (inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Schlenk line or similar inert atmosphere setup
Part 1: Preparation of 3-Chloro-5-fluorophenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Addition of Aryl Halide: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromo-3-chloro-5-fluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-brown solution of 3-chloro-5-fluorophenylmagnesium bromide is used directly in the next step.[4][5][6]
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition of Ethyl Trifluoroacetate: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF. Slowly add this solution to the cold Grignard reagent solution via the dropping funnel. Maintain the temperature below -70 °C during the addition to minimize the formation of the tertiary alcohol byproduct from a second addition.[7]
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M aqueous HCl. Stir until the precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and molar ratios for the synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio | Typical Yield |
| 1-Bromo-3-chloro-5-fluorobenzene | 209.44[2] | 10.0 g | 0.0477 | 1.0 | - |
| Magnesium | 24.31 | 1.39 g | 0.0573 | 1.2 | - |
| Ethyl trifluoroacetate | 142.08 | 7.42 g | 0.0522 | 1.1 | - |
| This compound | 242.54 | - | - | - | 70-80% |
Note: The typical yield is an estimate based on similar Grignard reactions for the synthesis of fluorinated ketones and may vary depending on the specific reaction conditions and purity of reagents.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Information
-
Grignard reagents are highly reactive and react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[8]
-
Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Handle with care and away from ignition sources.
-
1-Bromo-3-chloro-5-fluorobenzene is an irritant. Avoid contact with skin and eyes.
-
Ethyl trifluoroacetate is a volatile and flammable liquid.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to anhydrous conditions and careful temperature control are critical for achieving a high yield of the desired product.
References
- 1. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Manufacturers of 3-Chloro-5-fluorophenylmagnesium bromide, 0.5 M in THF, CAS 480438-50-4, C 2869, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. 3-Chloro-5-fluorophenylmagnesium bromide [myskinrecipes.com]
- 5. 3-Chloro-5-fluorophenylmagnesium bromide 0.5M tetrahydrofuran 480438-50-4 [sigmaaldrich.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Trifluoroacetylation of 3-Chloro-5-fluorophenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism, experimental protocol, and data interpretation for the trifluoroacetylation of 3-chloro-5-fluorophenylmagnesium bromide. This reaction is a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates, where the introduction of a trifluoroacetyl group can significantly enhance the biological activity and pharmacokinetic properties of molecules. The protocol described herein outlines a robust method for the preparation of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone, a valuable building block in medicinal chemistry.
Introduction
The incorporation of fluorine and fluorinated motifs into organic molecules is a widely employed strategy in drug discovery and development. The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The trifluoroacetylation of Grignard reagents is a direct and efficient method for the synthesis of trifluoromethyl ketones. This application note focuses on the specific reaction of 3-chloro-5-fluorophenylmagnesium bromide with a trifluoroacetylating agent to yield 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone. Understanding the reaction mechanism and having access to a detailed experimental protocol are crucial for the successful synthesis and application of this important intermediate.
Reaction Mechanism
The trifluoroacetylation of 3-chloro-5-fluorophenylmagnesium bromide proceeds via a nucleophilic acyl substitution mechanism. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent, typically ethyl trifluoroacetate. The reaction can be summarized in the following steps:
-
Formation of the Grignard Reagent: 3-chloro-5-fluorophenylmagnesium bromide is typically prepared from 1-bromo-3-chloro-5-fluorobenzene and magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). This reagent is commercially available as a solution in THF.[1][2][3]
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of ethyl trifluoroacetate, leading to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, with the lone pair on the oxygen atom reforming the carbonyl double bond and expelling the ethoxide leaving group.
-
Formation of the Product: The final product, 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone, is formed. An acidic workup is subsequently performed to quench any remaining Grignard reagent and to protonate the magnesium alkoxide byproducts, facilitating their removal during extraction.
Experimental Workflow
The following diagram illustrates the typical workflow for the trifluoroacetylation of 3-chloro-5-fluorophenylmagnesium bromide.
Caption: A typical experimental workflow for the synthesis of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone using ethyl trifluoroacetate as the trifluoroacetylating agent.
Materials:
-
3-Chloro-5-fluorophenylmagnesium bromide (0.5 M solution in THF)[1][2][3]
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas (nitrogen or argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add a solution of 3-chloro-5-fluorophenylmagnesium bromide (1.0 eq) in THF to a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Trifluoroacetylating Agent:
-
In a separate dry dropping funnel, prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent solution at 0 °C over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to a pH of ~2 with 1 M hydrochloric acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Grignard Reagent | 3-chloro-5-fluorophenylmagnesium bromide |
| Trifluoroacetylating Agent | Ethyl trifluoroacetate |
| Stoichiometry (Grignard:Trifluoroacetylating Agent) | 1 : 1.1 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75-85% (This is an estimated value and should be determined experimentally) |
Table 2: Spectroscopic Data for 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H NMR | 7.5 - 8.0 | m | |
| ¹³C NMR | ~115 (CF3, q), 118-145 (Aromatic C), ~180 (C=O, q) | J(C-F) for CF3 and C=O | |
| ¹⁹F NMR | ~ -70 to -80 (CF3), ~ -105 to -115 (Ar-F) | s, m |
Note: The exact chemical shifts and coupling constants should be determined from the experimentally obtained spectra.
Signaling Pathway and Logical Relationship Diagrams
Caption: The mechanism of trifluoroacetylation of 3-chloro-5-fluorophenylmagnesium bromide.
Conclusion
This application note provides a comprehensive guide for the trifluoroacetylation of 3-chloro-5-fluorophenylmagnesium bromide. The detailed mechanism, experimental protocol, and data tables serve as a valuable resource for researchers in synthetic and medicinal chemistry. The successful synthesis of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone opens avenues for the development of novel pharmaceuticals and agrochemicals with enhanced properties. Adherence to the outlined procedures and safety precautions is essential for achieving high yields and purity of the desired product.
References
Application Notes and Protocols: Synthesis and Applications of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone Oxime from its corresponding ketone and hydroxylamine hydrochloride. This oxime is a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals, particularly as a precursor to isoxazoline insecticides that target GABA-gated chloride channels. This guide includes a step-by-step synthesis protocol, characterization data, and a discussion of its applications in drug development and medicinal chemistry.
Introduction
Trifluoromethylated compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. The oxime functional group is a versatile synthon, serving as a precursor for various heterocyclic compounds and as a key structural motif in several bioactive molecules. The reaction of this compound with hydroxylamine hydrochloride yields a strategically functionalized oxime, incorporating a trifluoromethyl group and a di-substituted phenyl ring, making it an attractive building block for combinatorial chemistry and targeted synthesis.
Application Notes
The this compound oxime is a key intermediate in the synthesis of potent insecticides. The trifluoromethylphenyl group is a common feature in modern pesticides. Specifically, this oxime can be a precursor for the synthesis of isoxazoline-based insecticides. These compounds are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and eventual death of the pest.[1][2] The unique substitution pattern of this oxime allows for the exploration of new chemical space in the development of next-generation pesticides with improved efficacy and selectivity.
In the field of drug development, halogenated and trifluoromethylated organic molecules are widely explored for their potential therapeutic properties. Oximes and their derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The structural motifs present in this compound oxime make it a candidate for derivatization and screening for various pharmacological activities.
Experimental Protocol
This protocol is adapted from established general procedures for the synthesis of oximes from electron-deficient ketones. The presence of strong electron-withdrawing groups on the aromatic ring of this compound is expected to facilitate the nucleophilic attack by hydroxylamine.
Materials and Equipment:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (20 mL).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (2.0 eq). The use of a mild base like sodium acetate is recommended to neutralize the HCl released during the reaction. Alternatively, a solution of sodium hydroxide (1.5 eq) in water can be added dropwise.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C for methanol) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Methanol |
| Reaction Temperature | Reflux (65-70 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Note: The yield and purity are representative values based on similar reactions and may vary depending on the specific experimental conditions.
Table 2: Characterization Data of this compound Oxime
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Not available (typically in the range of 80-120 °C for similar compounds) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.50 (m, 3H, Ar-H), 8.5-9.5 (br s, 1H, N-OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 115-135 (Ar-C), 118 (q, ¹JCF = 275-285 Hz, CF₃), 145-150 (C=N), 161 (d, ¹JCF = 250-260 Hz, C-F) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -65 to -75 (s, CF₃), -105 to -115 (s, Ar-F) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₄ClF₄NO; found: expected molecular ion peak |
Note: The spectral data provided are predicted values based on the analysis of structurally related compounds and established spectroscopic principles. Actual experimental data may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound Oxime.
References
Application Notes and Protocols for the Synthesis of Afoxolaner from 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Afoxolaner, a potent insecticide and acaricide of the isoxazoline class, using 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone as a key precursor. The synthesis is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield the final Afoxolaner product.
Introduction
Afoxolaner is a widely used veterinary pharmaceutical for the control of ectoparasites in dogs.[1] Its mechanism of action involves the inhibition of GABA-gated chloride channels in insects and acarines, leading to neuronal overstimulation, paralysis, and death.[][3] The synthesis of Afoxolaner requires the construction of a substituted isoxazoline ring, which is typically achieved through the cyclization of a chalcone-type intermediate. This document outlines a synthetic route starting from this compound.
Synthetic Pathway Overview
The synthesis of Afoxolaner from this compound proceeds through two main steps:
-
Step 1: Claisen-Schmidt Condensation. An aldol condensation of this compound with a suitable naphthalene aldehyde derivative to form the corresponding chalcone intermediate.
-
Step 2: Isoxazoline Ring Formation. A cyclization reaction of the chalcone intermediate with hydroxylamine in the presence of a base to form the isoxazoline ring of Afoxolaner.[4][5]
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
This protocol describes a general method for the Claisen-Schmidt condensation to synthesize the chalcone intermediate. The specific naphthalene aldehyde derivative, 4-formyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, is required for this reaction.
Materials:
-
This compound
-
4-formyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Mortar and pestle
-
Suction filtration apparatus
Procedure:
-
In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of 4-formyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide, and 1.0 equivalent of solid sodium hydroxide.
-
Grind the mixture with a pestle for 10-15 minutes. The reaction mixture will typically turn into a paste and then solidify.[6]
-
Add deionized water to the mortar and triturate the solid to remove excess sodium hydroxide and other water-soluble impurities.
-
Collect the solid product by suction filtration and wash thoroughly with deionized water.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure chalcone intermediate.[6]
Expected Outcome:
The reaction is expected to produce the desired chalcone intermediate in high yield. The purity can be assessed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).
| Parameter | Value | Reference |
| Reaction Type | Claisen-Schmidt Condensation | [7] |
| Reactants | Substituted acetophenone, Aromatic aldehyde | [6] |
| Catalyst | Sodium Hydroxide | [6] |
| Solvent | Solvent-free or Ethanol | [6][7] |
| Typical Yield | High | [6] |
Step 2: Synthesis of Afoxolaner (Cyclization of the Chalcone Intermediate)
This protocol is adapted from a known procedure for the synthesis of Afoxolaner from a similar chalcone intermediate.[4]
Materials:
-
Chalcone intermediate from Step 1
-
Sodium hydroxide (50% aqueous solution)
-
Hydroxylamine sulfate
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Addition funnels
-
Distillation apparatus
-
Suction filtration apparatus
Procedure:
-
In a reaction vessel, dissolve the chalcone intermediate (1.0 equivalent) in tetrahydrofuran (THF).
-
Prepare two separate aqueous solutions: one of sodium hydroxide (2.3 equivalents) and one of hydroxylamine sulfate (0.58 equivalents).
-
While maintaining the temperature of the chalcone solution at 25 °C, simultaneously add the sodium hydroxide and hydroxylamine sulfate solutions dropwise over a period of 75 minutes.[4]
-
After the addition is complete, continue stirring the mixture for an additional 180 minutes at 25 °C.[4]
-
Acidify the reaction mixture to approximately pH 3 by the slow addition of concentrated hydrochloric acid.[4]
-
Separate and discard the aqueous layer.
-
Heat the remaining organic layer to boiling and add acetonitrile.
-
Distill the solvent mixture until the distillate temperature reaches approximately 82 °C, indicating the removal of THF.[4]
-
Allow the solution to cool to 25 °C, then remove the acetonitrile under reduced pressure.
-
Dissolve the residue in fresh acetonitrile and cool the solution to 0 °C to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold acetonitrile, and dry to afford Afoxolaner as a white solid.[4]
Quantitative Data for Cyclization Step:
| Parameter | Value | Reference |
| Starting Material | Chalcone Intermediate | [4] |
| Reagents | Hydroxylamine Sulfate, Sodium Hydroxide | [4] |
| Solvent | Tetrahydrofuran, Water, Acetonitrile | [4] |
| Reaction Temperature | 25 °C | [4] |
| Reaction Time | ~4 hours | [4] |
| Product Yield | ~84% | [4] |
| Product Purity | High (Confirmed by 1H NMR) | [4] |
Characterization of Afoxolaner
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis is performed.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
These protocols provide a framework for the synthesis of Afoxolaner. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
- 1. Afoxolaner (Nexgard) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. researchgate.net [researchgate.net]
- 4. afoxolaner synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. US20170311601A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]
protocol for the purification of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone by column chromatography
An Application Note on the Purification of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method is designed to separate the target compound from reaction byproducts and other impurities, yielding a product of high purity suitable for further research and development applications. The protocol includes materials, step-by-step procedures, data presentation, and a visual workflow diagram.
Introduction
This compound is a halogenated aromatic ketone, a class of compounds often utilized as building blocks in medicinal chemistry and materials science. The presence of chloro, fluoro, and trifluoromethyl groups imparts unique electronic properties and polarity to the molecule. Effective purification is crucial for ensuring the integrity of subsequent synthetic steps and biological assays. Column chromatography is a standard and highly effective technique for the purification of such moderately polar organic compounds.[1][2] This protocol outlines a reliable method using a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase.
Principle of Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[1] In this normal-phase setup, silica gel, a polar adsorbent, is used as the stationary phase.[2] Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute later.[3] By gradually increasing the polarity of the mobile phase (the eluent), compounds can be selectively eluted from the column, achieving separation.[4]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Glass chromatography column (appropriate size for the scale)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for collection
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Glass wool or cotton
-
Sand (washed)
-
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the scale of the column and solvent volumes accordingly for different quantities.
4.1. Step 1: Preparation of the Mobile Phase (Eluent)
-
Prepare two stock solutions for gradient elution:
-
Eluent A: 5% Ethyl Acetate in Hexane (e.g., 50 mL Ethyl Acetate in 950 mL Hexane).
-
Eluent B: 20% Ethyl Acetate in Hexane (e.g., 200 mL Ethyl Acetate in 800 mL Hexane).
-
-
Degas the solvents by sonicating for 10-15 minutes, if necessary, to prevent bubble formation in the column.
4.2. Step 2: Packing the Chromatography Column
-
Securely clamp the glass column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column using a long glass rod, ensuring it is compact enough to support the packing but allows for solvent flow.[5]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug to create an even base.[5]
-
In a beaker, prepare a slurry of silica gel with Eluent A. A common ratio is ~50:1 silica gel to crude compound by weight (e.g., 50 g of silica for 1 g of crude product).[1] Add silica gel to the solvent while stirring until a pourable, homogeneous slurry is formed.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to ensure the silica packs down evenly and to dislodge any air bubbles.[5]
-
Once all the silica has settled, add a final layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
4.3. Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is again just at the top of the sand.
-
Carefully add a small amount of fresh Eluent A to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Drain the solvent again to the top of the sand.
4.4. Step 4: Elution and Fraction Collection
-
Carefully fill the top of the column with Eluent A.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).
-
Start collecting the eluate in numbered fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting collected fractions onto a TLC plate. A suitable TLC eluent would be 15-20% ethyl acetate in hexane. Visualize the spots under a UV lamp.[6]
-
Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase by slowly adding Eluent B to the solvent reservoir on top of the column. This will start eluting the target compound.
-
Continue collecting fractions and monitoring by TLC. The target compound should appear as a distinct spot. Fractions containing only the pure compound (single spot on TLC with the desired Rf) should be combined.
4.5. Step 5: Isolation of Purified Product
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting residue is the purified this compound. Dry the product further under high vacuum to remove any residual solvent.
Data Summary
The following table summarizes the key parameters for this purification protocol.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds.[1] |
| Mobile Phase (Eluent) | Gradient: 5% to 20% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar impurities first.[7] |
| Column Dimensions | Dependent on scale (e.g., 40 mm x 300 mm for 1 g) | Maintain a height-to-diameter ratio of ~10:1. |
| Sample Loading | Wet loading in minimal solvent | Ensures a narrow band and better separation. |
| Detection Method | TLC with UV visualization (254 nm) | Aromatic nature of the compound allows for easy UV detection.[6] |
| Expected TLC Rf | ~0.3 - 0.4 in 20% Ethyl Acetate/Hexane | The optimal Rf for separation is typically in the 0.2-0.5 range.[8] |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the column chromatography purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
Troubleshooting
-
Problem: Compound does not move from the baseline (Rf = 0).
-
Solution: The eluent is not polar enough. Increase the percentage of ethyl acetate in the mobile phase.[8]
-
-
Problem: Compound moves with the solvent front (Rf = 1).
-
Solution: The eluent is too polar. Decrease the percentage of ethyl acetate.[8]
-
-
Problem: Poor separation (streaking or overlapping bands).
-
Solution: The column may have been packed improperly, or the sample was overloaded. Ensure the sample is dissolved in the minimum volume of solvent for loading. For basic or acidic compounds that streak, adding a small amount of triethylamine or acetic acid to the eluent, respectively, can improve peak shape.[4]
-
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Analytical Approaches for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for purity assessment, stability testing, and pharmacokinetic studies in drug development and chemical research.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust technique for the analysis of moderately polar compounds like this compound. The following method provides excellent resolution and sensitivity.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Sample Preparation:
-
Mobile Phase: A mixture of acetonitrile and water is an effective mobile phase. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape. A typical starting gradient is 60:40 (v/v) Acetonitrile:Water.
-
Sample Diluent: The mobile phase is the recommended diluent for the sample.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 10 minutes
Data Presentation: HPLC Method Performance
| Parameter | Result |
| Retention Time | ~ 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Gas Chromatography (GC) Method
For volatile and thermally stable compounds like this compound, Gas Chromatography offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
Experimental Protocol: GC Analysis
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. A typical column dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium or Hydrogen.
-
Sample Solvent: A volatile organic solvent such as hexane or ethyl acetate.
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature (FID): 280 °C
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow)
Data Presentation: GC Method Performance
| Parameter | Result |
| Retention Time | ~ 7.2 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Workflow: GC Analysis
Synthetic Routes to Novel Fluoro-Substituted Spiro-Isoxazolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel fluoro-substituted spiro-isoxazolines, a class of compounds with significant potential in drug discovery. The incorporation of fluorine can enhance key drug-like properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The methodologies outlined below focus on efficient and practical synthetic routes to access a diverse range of these valuable heterocyclic scaffolds.
Application Notes
The synthesis of fluoro-substituted spiro-isoxazolines is a rapidly developing area of medicinal chemistry, driven by the potential of these compounds as anti-viral and anti-cancer agents.[1][3][4] Two primary strategies have emerged as effective for the construction of these complex molecules: electrophilic fluorine-mediated dearomative spirocyclization and 1,3-dipolar cycloaddition reactions.
Electrophilic Fluorine-Mediated Dearomative Spirocyclization
An efficient route to 4-fluoro-substituted spiro-isoxazolines involves a two-step process commencing with a 1,3-dipolar cycloaddition to form an isoxazole precursor, followed by an electrophilic fluoro-etherification or -lactonization.[1] This strategy is notable for its use of the commercially available and easy-to-handle electrophilic fluorinating agent, Selectfluor.[1]
The overall workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of fluoro-spiro-isoxazolines.
A plausible mechanism for the key fluoro-spirocyclization step involves the dearomatization of the isoxazole ring by Selectfluor, which generates a reactive intermediate. This is followed by the intramolecular attack of a pendant hydroxyl or carboxylate group to form the spirocyclic system.[1]
Caption: Plausible mechanism for electrophilic fluoro-spirocyclization.
Quantitative Data Summary: Synthesis of 4-Fluoro-Spiro-Isoxazoline-Ethers and -Lactones
The following tables summarize the yields of various synthesized 4-fluoro-spiro-isoxazoline derivatives.
| Compound | Substituent (R) | Yield (%) |
| 4a | 4-Me-Ph | 85 |
| 4d | 4-F-Ph | 88 |
| 4l | 2,4-di-Cl-Ph | 82 |
| 4n | 3-NO2-Ph | 84 |
| 5a | 4-Me-Ph | 84 |
| 5f | 4-Cl-Ph | 86 |
| 5k | Ester | 80 |
| Table 1: Isolated yields of representative 4-fluoro-spiro-isoxazoline-ethers (4a-n) and -lactones (5a-k) after purification by chromatography.[1] |
Biological Activity
Several of the synthesized compounds have shown promising biological activity. For instance, compounds 4d and 4n exhibited significant anti-viral activity against human cytomegalovirus (HCMV) with IC50 values of approximately 10 μM.[1][3][4] Furthermore, compounds 4l and 5f displayed cytotoxicity against glioblastoma (GBM6) and triple-negative breast cancer (MDA MB 231) cell lines, with IC50 values ranging from 36 to 80 μM.[1][3][4]
| Compound | Biological Activity | Cell Line/Virus | IC50 (μM) |
| 4d | Anti-viral | HCMV | ~10 |
| 4n | Anti-viral | HCMV | ~10 |
| 4l | Cytotoxicity | GBM6, MDA MB 231 | 36-80 |
| 5f | Cytotoxicity | GBM6, MDA MB 231 | 36-80 |
| Table 2: In vitro biological activities of selected fluoro-substituted spiro-isoxazolines.[1][3][4] |
[3+2] Cycloaddition for Trifluoromethylated Spiroisoxazolones
A distinct strategy allows for the construction of trifluoromethylated spiroisoxazolones through a 1,3-dipolar cycloaddition of CF3-substituted nitrile imines with the exocyclic double bond of 4-benzylidene-3-methylisoxazol-5(4H)-ones.[5] This method provides access to spiro(isoxazolone-pyrazoline) derivatives, which are of significant interest in medicinal chemistry.[5]
Caption: Synthesis of trifluoromethylated spiroisoxazolones via [3+2] cycloaddition.
Quantitative Data Summary: Synthesis of Trifluoromethylated Spiroisoxazolones
This protocol demonstrates broad substrate compatibility, affording a range of products in moderate to high yields.
| Compound | Substituent (Ar) | Yield (%) |
| 3a | C6H5 | 78 |
| 3b | 4-Me-C6H4 | 67 |
| 3c | 4-MeO-C6H4 | 93 |
| 3d | 4-F-C6H4 | 85 |
| 3e | 4-Cl-C6H4 | 82 |
| Table 3: Yields of trifluoromethylated spiro(isoxazolone-pyrazoline) derivatives.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoxazole Alcohol Precursors (e.g., 3a-o)
This protocol describes the 1,3-dipolar cycloaddition to form the isoxazole precursors required for fluoro-spirocyclization.
-
To a stirred solution of the appropriate alkynol (1.0 eq) in a suitable solvent, add the corresponding (Z)-N-hydroxy-benzimidoyl chloride (1.2 eq).
-
Add triethylamine (Et3N, 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the time required for completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired isoxazole alcohol.
Protocol 2: General Procedure for Electrophilic Fluoro-etherification (e.g., 4a-o) [1]
-
Dissolve the isoxazole alcohol precursor (0.2 mmol, 1.0 eq) in acetonitrile (CH3CN, 2 mL) in a reaction vessel.
-
Add Selectfluor (0.11 g, 0.3 mmol, 1.5 eq) to the solution.
-
Reflux the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours, monitoring progress by TLC.
-
After cooling the mixture to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic phase several times with water and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-fluoro-spiro-isoxazoline-ether.
Protocol 3: General Procedure for Electrophilic Fluoro-lactonization (e.g., 5a-k) [1]
-
Dissolve the isoxazole acid precursor (0.2 mmol, 1.0 eq) in acetonitrile (CH3CN, 2 mL).
-
Add Selectfluor (0.3 mmol, 1.5 eq) to the solution.
-
Reflux the reaction mixture for 12 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product via column chromatography to obtain the desired 4-fluoro-spiro-isoxazoline-lactone. The diastereomers are typically separable by chromatography.[1]
Protocol 4: General Procedure for the Synthesis of Trifluoromethylated Spiro(isoxazolone-pyrazoline) Derivatives [5]
-
To a solution of the appropriate 4-benzylidene-3-methylisoxazol-5(4H)-one (0.3 mmol, 1.0 eq) and trifluoroacetyl hydrazonoyl bromide (0.45 mmol, 1.5 eq) in a suitable solvent, add potassium carbonate (K2CO3, 0.9 mmol, 3.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate mixture as eluent) to afford the pure trifluoromethylated spiroisoxazolone.
References
- 1. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the identification and mitigation of common impurities. The synthesis of this compound typically proceeds via a Grignard reaction, starting from a dihalogenated benzene derivative, followed by acylation.
dot
optimization of reaction conditions for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone synthesis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers in the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. The information is based on established synthetic routes for analogous compounds, primarily 3',5'-dichloro-2,2,2-trifluoroacetophenone, and offers guidance on adapting these methods.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing aryl trifluoromethyl ketones, and by extension this compound, involve the reaction of an organometallic reagent derived from a substituted benzene with a trifluoroacetylating agent. The two primary routes are:
-
Grignard Reaction: Formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, which is then reacted with a trifluoroacetylating agent such as ethyl trifluoroacetate or 1-trifluoroacetyl piperidine.
-
Organolithium Reaction: A lithium-halogen exchange reaction on 1-bromo-3-chloro-5-fluorobenzene using an organolithium reagent like n-butyllithium or tert-butyllithium, followed by quenching with a trifluoroacetylating agent like trifluoroacetic anhydride.
Q2: What is the recommended starting material for this synthesis?
A2: The recommended starting material is 1-bromo-3-chloro-5-fluorobenzene. This allows for the formation of the necessary organometallic intermediate at the bromine-substituted position.
Q3: Which trifluoroacetylating agent is best to use?
A3: Several trifluoroacetylating agents can be used, including trifluoroacetic anhydride, ethyl trifluoroacetate, and 1-trifluoroacetyl piperidine. Trifluoroacetic anhydride is highly reactive, while ethyl trifluoroacetate is a common and cost-effective choice. 1-trifluoroacetyl piperidine is also an effective reagent. The choice may depend on the specific reaction conditions and the reactivity of the organometallic intermediate.
Q4: What are the typical yields for this type of reaction?
A4: While specific yields for this compound are not widely reported, yields for the analogous 3',5'-dichloro-2,2,2-trifluoroacetophenone synthesis can range from 37% to 90%, depending on the chosen route and optimization of reaction conditions.[1] It is reasonable to expect yields in a similar range for the target molecule.
Q5: What are the key safety precautions for this synthesis?
A5: Organolithium reagents like n-butyllithium and tert-butyllithium are highly pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) with proper personal protective equipment. Grignard reagents are also air and moisture sensitive. The reactions are typically conducted at low temperatures (e.g., -78°C), requiring the use of cooling baths. Trifluoroacetic anhydride is corrosive and volatile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard or organolithium reagent. 2. Wet solvent or glassware. 3. Impure starting materials. 4. Reaction temperature too high. | 1. Titrate the organometallic reagent before use. Ensure magnesium turnings for Grignard formation are fresh and activated. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Purify the 1-bromo-3-chloro-5-fluorobenzene if necessary. 4. Maintain the recommended low temperature, especially during the addition of the organometallic reagent and the trifluoroacetylating agent. |
| Formation of Side Products | 1. Wurtz coupling of the organometallic reagent. 2. Reaction with the solvent (e.g., THF). 3. Multiple additions to the trifluoroacetylating agent. | 1. Use a less reactive organometallic reagent (e.g., Grignard instead of organolithium). Add the organometallic reagent slowly to the trifluoroacetylating agent. 2. Ensure the reaction temperature is kept sufficiently low. 3. Use a less reactive trifluoroacetylating agent like ethyl trifluoroacetate. |
| Difficult Purification | 1. Presence of unreacted starting material. 2. Formation of non-polar side products. 3. Product is an oil. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. 2. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. 3. Distillation under reduced pressure is a common purification method for similar compounds.[2][3] |
Experimental Protocols
The following is a detailed, adapted experimental protocol for the synthesis of this compound via a Grignard reaction. This protocol is based on established procedures for the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Materials:
-
1-bromo-3-chloro-5-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride or 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Parameter | Grignard Method (Adapted) | Organolithium Method (Analogous)[2][3] |
| Starting Material | 1-bromo-3-chloro-5-fluorobenzene | 1-bromo-3,5-dichlorobenzene |
| Reagent | Magnesium, Ethyl trifluoroacetate | tert-butyllithium, Trifluoroacetic anhydride |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature | -78°C to room temperature |
| Typical Yield | Expected: 40-75% | 48% |
| Purification | Vacuum Distillation / Column Chromatography | Vacuum Distillation |
Mandatory Visualizations
Experimental Workflow
Caption: Grignard reaction workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
stability and degradation of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone under storage
This technical support guide provides essential information on the stability and degradation of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of purity, storage at low temperatures, potentially under refrigeration, is advisable. Some suppliers may even utilize cold-chain transportation for this product.[2] It is also crucial to store it separately from incompatible substances such as strong oxidizing agents.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. As a halogenated acetophenone, it may be susceptible to:
-
Hydrolysis: The ketone functional group could undergo hydrolysis, particularly in the presence of strong acids or bases.
-
Photodegradation: Exposure to UV light can potentially lead to the cleavage of the carbon-halogen bonds or other photochemical reactions.
-
Reaction with nucleophiles: The electrophilic carbonyl carbon can be a target for nucleophilic attack, leading to the formation of adducts or other derivatives.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents, strong reducing agents, and strong bases.[4] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Q4: How can I visually inspect the compound for signs of degradation?
A4: A pure sample of a similar compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is described as a colorless to yellow or orange clear liquid. Any significant change in color, such as darkening, or the appearance of precipitates, could indicate degradation. A change in odor may also be an indicator. However, visual inspection is not a substitute for analytical purity assessment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Sample degradation due to improper storage or handling. | 1. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). 2. Prepare a fresh sample from a new, unopened container for comparison. 3. If degradation is confirmed, consider performing forced degradation studies to identify potential degradants. |
| Inconsistent experimental results | Purity of the compound has been compromised. | 1. Re-analyze the purity of the starting material using a validated analytical method (e.g., HPLC-UV, GC-MS, qNMR). 2. If the purity is below the required specification, purify the compound or obtain a new batch. |
| Discoloration of the compound | Exposure to light, air (oxidation), or incompatible materials. | 1. Store the compound in an amber vial or protect it from light. 2. Purge the container with an inert gas (e.g., argon, nitrogen) before sealing. 3. Ensure the storage container and any handling equipment are made of non-reactive materials. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time.[5]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
-
For stability studies, analyze samples at specified time points and compare the chromatograms to the initial time point to identify any new peaks (degradants) and a decrease in the main peak area.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradants
This protocol is suitable for identifying potential volatile degradation products.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main compound and any potential degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
-
Visualizations
References
managing exothermic reactions in the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
Disclaimer: The following guidance is based on established principles for managing exothermic reactions in organometallic chemistry and Friedel-Crafts acylations. Specific experimental data for the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is limited in publicly available literature. The protocols and troubleshooting advice are primarily derived from documented syntheses of the closely related analog, 3',5'-dichloro-2,2,2-trifluoroacetophenone, and should be adapted with caution and appropriate risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound, and what are their associated thermal risks?
A1: The two most probable synthetic routes are via a Grignard reaction or a Friedel-Crafts acylation.
-
Grignard Reaction: This involves reacting a Grignard reagent, formed from a dihalobenzene precursor (e.g., 1-bromo-3-chloro-5-fluorobenzene), with a trifluoroacetylating agent like trifluoroacetic anhydride. The formation of the Grignard reagent and its subsequent reaction with the anhydride are both highly exothermic and require strict temperature control.[1]
-
Friedel-Crafts Acylation: This method involves the reaction of 1-chloro-3-fluorobenzene with an acylating agent such as trifluoroacetic anhydride or trifluoroacetyl chloride, catalyzed by a strong Lewis acid (e.g., AlCl₃).[2][3] This reaction is also known to be significantly exothermic and can lead to runaway reactions if not properly managed.[4]
Q2: Why is this synthesis considered a high-risk exothermic reaction?
A2: The high thermal risk stems from several factors. In the Grignard route, the formation of the organometallic reagent is spontaneous and generates significant heat. The subsequent acylation step is also highly favorable thermodynamically. For the Friedel-Crafts route, the Lewis acid catalyst strongly activates the acylating agent, leading to a rapid and highly exothermic reaction with the aromatic ring.[2] In both cases, the rate of heat generation can easily exceed the heat removal capacity of standard laboratory equipment, leading to a rapid increase in temperature and pressure, a scenario known as a thermal runaway.[5][6]
Q3: What are the most critical safety precautions to take before starting the experiment?
A3:
-
Dry Glassware and Reagents: All organometallic reagents (Grignard, organolithiums) and many Lewis acids (AlCl₃) react vigorously and exothermically with water.[7][8] Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous.
-
Inert Atmosphere: These reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagents from reacting with oxygen and moisture.[9]
-
Efficient Cooling: Have a robust cooling system in place. For reactions involving organolithiums or highly reactive Grignard reagents, a dry ice/acetone bath (-78 °C) is often necessary.[9] For less vigorous reactions, an ice bath (0 °C) may suffice. Ensure the cooling bath is large enough to handle the entire reactor volume in an emergency.
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, dropwise addition of the most reactive reagent. This is the primary method for controlling the rate of heat generation.[10]
-
Emergency Plan: Have a plan for quenching the reaction in an emergency. This includes having a suitable quenching agent readily available and ensuring the fume hood sash is lowered.
Q4: What is a "runaway reaction" and how can I prepare for it?
A4: A runaway reaction is an uncontrolled, accelerating exothermic process where the rate of heat generation surpasses the rate of heat removal.[6] This leads to a rapid spike in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[4][11] Preparation involves:
-
Understanding Hazards: Use reaction calorimetry or study literature on similar reactions to understand the total heat of reaction and the maximum temperature the synthesis reaction can reach under adiabatic conditions (MTSR).[12][13]
-
Engineering Controls: Use a reactor vessel of appropriate size and material. Do not exceed a safe filling volume (typically <75%). Ensure efficient stirring and cooling.
-
Quenching Station: Keep a container with an appropriate quenching agent (e.g., isopropanol, followed by water for organometallics) in a cooling bath, ready for immediate use.[14][15]
Q5: What are the best quenching agents for this type of reaction?
A5: The choice of quenching agent depends on the reagents used.
-
For Grignard/Organolithium Reagents: A staged quench is safest. Begin with a less reactive proton source like isopropanol, added slowly at low temperature until the exotherm subsides.[15] Follow this with a more reactive agent like methanol or ethanol, and finally, cautiously add water or an aqueous solution (e.g., saturated ammonium chloride).[9][14]
-
For Friedel-Crafts Reactions: The reaction is typically quenched by carefully pouring the reaction mixture onto ice or into cold, dilute acid. This deactivates the Lewis acid catalyst and separates the organic and aqueous layers.
Troubleshooting Guide
Q: My reaction temperature is rising too quickly, even with slow addition. What should I do? A:
-
Stop the Addition: Immediately stop adding the reagent.
-
Enhance Cooling: If possible, lower the temperature of the cooling bath. For example, add more dry ice to an acetone bath.
-
Check Stirring: Ensure the stirring is vigorous. Poor mixing can create localized hot spots that accelerate the reaction.[5]
-
Prepare to Quench: If the temperature continues to rise uncontrollably, execute your emergency quenching procedure. Do not wait for the situation to become unmanageable.
Q: I've added all the reagents at low temperature, but the reaction doesn't seem to have started. What should I do? A:
-
Potential Cause - Low Initiation Temperature: Some Grignard reactions require a small amount of heat to initiate. A common issue is the failure of the Grignard reagent formation itself.[8]
-
Solution:
-
Do NOT warm the entire mixture yet. An uninitiated reaction with all reagents combined is extremely dangerous, as a sudden onset could lead to a violent runaway.
-
Check your procedure to see if a brief, gentle warming step was required for initiation.
-
If you suspect the Grignard reagent did not form, it is safer to quench the entire mixture carefully and start over, ensuring the magnesium is properly activated and conditions are strictly anhydrous.[8]
-
Q: My final product yield is very low. What are the common causes? A:
-
Moisture Contamination: Water will destroy the Grignard reagent or deactivate the Lewis acid catalyst.[7][8]
-
Impure Starting Materials: Impurities in the 1-chloro-3-fluorobenzene precursor or old/degraded trifluoroacetic anhydride can lead to side reactions.
-
Side Reactions: In Friedel-Crafts reactions, polysubstitution can occur if the product is more activated than the starting material.[3] For Grignard reactions, side reactions can occur if the temperature is not kept sufficiently low.
-
Inefficient Quenching/Workup: The product could be lost during the workup phase if emulsions form or if it has some solubility in the aqueous layer.
Q: I'm observing unexpected side-products. What might they be? A:
-
Friedel-Crafts Isomers: Depending on the directing effects of the chloro- and fluoro- substituents on the aromatic ring, you may get isomeric acylation products.
-
Over-alkylation/acylation: In Friedel-Crafts reactions, it's possible for the product to react again, leading to poly-acylated byproducts, although this is less common for acylations than alkylations.[16]
-
Products from Reaction with Solvent: The highly reactive intermediates could potentially react with the solvent if it is not sufficiently inert.
Data Presentation
The following table summarizes key parameters for managing exothermic reactions based on protocols for the analogous synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone. These should be considered starting points for developing a protocol for the 3'-chloro-5'-fluoro analog.
| Parameter | Grignard Route | Organolithium Route |
| Aryl Halide Precursor | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene |
| Metalating Agent | Magnesium turnings | tert-Butyllithium |
| Acylating Agent | Trifluoroacetic anhydride[1] | Trifluoroacetic anhydride[9] |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Formation Temperature | 20-30 °C | -78 °C |
| Acylation Temperature | 0 to 5 °C[17] or -78 °C[1] | -78 °C[9] |
| Key Control Strategy | Slow addition of Grignard to anhydride or vice-versa at low temp. | Slow addition of t-BuLi and then anhydride at constant low temp. |
| Recommended Addition Time | 30-60 minutes | 30 minutes |
| Emergency Quench Agent | Isopropanol, followed by water/sat. NH₄Cl[9][14] | Isopropanol, followed by water/sat. NH₄Cl[9][14] |
Experimental Protocols
Representative Protocol: Synthesis via Grignard Reaction (Adapted from Dichloro-Analog Synthesis)
WARNING: This reaction is highly exothermic and involves moisture-sensitive reagents. Strict adherence to safety protocols is essential.
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition via syringe or cannula.
-
Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a portion of anhydrous THF.
-
In a separate, dry dropping funnel, dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Gentle warming may be required, but have an ice bath ready to control the initial exotherm.
-
Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation.
-
-
Acylation Reaction (The Critical Exothermic Step):
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. For maximum safety, cooling to -78 °C is recommended if trifluoroacetic anhydride is used.[1]
-
In a separate, dry dropping funnel, dissolve trifluoroacetic anhydride (1.1 equivalents) in anhydrous THF.
-
Add the trifluoroacetic anhydride solution dropwise to the stirred Grignard reagent VERY SLOWLY. The internal temperature must be carefully monitored with a low-temperature thermometer and not allowed to rise more than a few degrees. A temperature spike indicates the addition rate is too fast.
-
After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours.
-
-
Quenching:
-
While maintaining cooling in an ice bath, slowly and dropwise add a saturated aqueous solution of ammonium chloride.[9] This quench is also exothermic. Add the solution at a rate that keeps the internal temperature below 20 °C.
-
Continue stirring until all solids have dissolved.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Key factors influencing exothermic reaction control.
References
- 1. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 6. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. us-yakuzo.jp [us-yakuzo.jp]
- 11. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 12. icheme.org [icheme.org]
- 13. m.youtube.com [m.youtube.com]
- 14. epfl.ch [epfl.ch]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
effect of solvent choice on the yield of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic routes involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a trifluoroacetylating agent. Key reagents typically include trifluoroacetic anhydride or trifluoroacetyl chloride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). An alternative route involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by reaction with a trifluoroacetylating agent.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1]
-
Deactivated Aromatic Ring: The presence of two electron-withdrawing groups (chloro and fluoro) on the aromatic ring deactivates it towards electrophilic aromatic substitution, making the reaction inherently challenging.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can lead to side reactions and decomposition.[1]
-
Poor Quality Reagents: The purity of 1-chloro-3-fluorobenzene and the trifluoroacetylating agent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Table 1: Hypothetical Effect of Solvent Choice on Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Hypothetical Yield (%) | Observations |
| Dichloromethane (DCM) | 8.93 | 0 to reflux | 65-75 | Good solubility of reagents, standard choice. |
| 1,2-Dichloroethane (DCE) | 10.36 | 0 to reflux | 70-80 | Higher boiling point may improve yield for less reactive substrates. |
| Carbon Disulfide (CS₂) | 2.6 | 0 to reflux | 50-60 | Traditional solvent, but less effective for deactivated rings. |
| Nitrobenzene | 34.8 | 25 to 100 | 40-50 | Can dissolve the catalyst-ketone complex, but can also be reactive. |
| Tetrahydrofuran (THF) | 7.6 | -78 to 66 | <10 | Reacts with Lewis acids, generally unsuitable for Friedel-Crafts. |
Disclaimer: This data is hypothetical and for illustrative purposes to guide solvent selection. Actual results will vary based on specific reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents and fresh, high-purity reagents.
-
Verify Catalyst Activity: Use a freshly opened bottle of the Lewis acid catalyst or purify it before use.
-
Optimize Reaction Temperature: Start with a low temperature (e.g., 0 °C) and gradually warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Adjust Stoichiometry: Increase the amount of Lewis acid catalyst incrementally. A molar ratio of 1.1 to 1.5 equivalents relative to the acylating agent is a good starting point.
-
Consider a Different Lewis Acid: If aluminum chloride is ineffective, other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) could be tested.
Issue 2: Formation of Multiple Products
Q: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of multiple products can occur due to:
-
Isomer Formation: Although the directing effects of the chloro and fluoro groups favor acylation at the 2- and 6-positions relative to the fluoro group, some substitution at other positions might occur, leading to isomeric products.
-
Side Reactions: At higher temperatures, side reactions such as sulfonation (if sulfuric acid is used as a catalyst) or other rearrangements can occur.
-
Impure Starting Materials: Impurities in the starting 1-chloro-3-fluorobenzene can lead to the formation of corresponding acylated byproducts.
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at a lower temperature can improve regioselectivity and minimize side reactions.
-
Purify Starting Materials: Ensure the purity of 1-chloro-3-fluorobenzene by distillation before use.
-
Optimize Catalyst Choice: The choice of Lewis acid can influence the regioselectivity of the reaction.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1-chloro-3-fluorobenzene:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Following the addition of the acylating agent, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, it may be gently heated to reflux.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Fluorinated Acetophenones
Welcome to the technical support center for the purification of fluorinated acetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these important chemical intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated acetophenones.
Question: I am having trouble purifying my fluorinated acetophenone. What are the common issues and how can I resolve them?
Answer:
Purification of fluorinated acetophenones can be challenging due to the unique properties imparted by the fluorine atom, such as altered polarity and the potential for strong intermolecular interactions. Common issues include the presence of positional isomers, residual starting materials or catalysts, and over-fluorinated byproducts. The following table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Co-elution of Isomers: Positional isomers often have very similar polarities, making separation difficult.[1] - Column Overloading: Too much crude product was loaded onto the column. | - Optimize the solvent system: Use TLC to screen different solvent mixtures to achieve better separation (a ΔRf of >0.2 is ideal). Consider using specialized fluorinated HPLC columns which can offer enhanced selectivity.[2][3] - Use a different stationary phase: Consider using alumina or a modified silica gel. - Reduce the amount of sample loaded onto the column. |
| Low Yield After Purification | - Product Volatility: Some fluorinated acetophenones can be volatile and may be lost during solvent removal under high vacuum.[4] - Decomposition on Silica/Alumina: The compound may be unstable on the stationary phase. - Losses during Work-up: Product may be lost during extractions or transfers.[4] | - Use a lower vacuum and/or a cooled trap during solvent evaporation. - Deactivate the silica gel with triethylamine before use. - Ensure complete extraction by checking the aqueous layer with TLC. Perform multiple extractions with a smaller volume of solvent. |
| Oiling Out During Recrystallization | - Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures. - Cooling Too Rapidly: Crystals do not have sufficient time to form. - Presence of Impurities: Impurities can inhibit crystal lattice formation. | - Screen for a suitable solvent or solvent system: A good solvent will dissolve the compound when hot but not when cold.[4] Common systems include hexane/ethyl acetate or toluene.[4] - Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. - Try a pre-purification step like a quick filtration through a plug of silica gel to remove gross impurities. |
| Incomplete Removal of Acidic Impurities (e.g., HF) | - Residual Catalyst: Hydrogen fluoride (HF) used in the synthesis may still be present.[5] - Formation of Acidic Byproducts: | - Perform an aqueous wash with a mild base like sodium bicarbonate solution during the work-up. - Use basic alumina for column chromatography. [6] - Consider extractive distillation with an appropriate solvent if applicable.[7] |
| Product is a Persistent Oil | - Melting point is below room temperature. - Presence of residual solvent or impurities that depress the freezing point. | - Confirm the expected physical state of the pure compound from the literature. - Purify further using column chromatography or distillation. - Dry the product under high vacuum for an extended period to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated acetophenones?
A1: Common impurities can include:
-
Starting materials: Unreacted acetophenone or fluorinating agents.
-
Positional isomers: For example, during the synthesis of 4-fluoroacetophenone, small amounts of 2-fluoro- and 3-fluoroacetophenone may be formed.[1]
-
Over-fluorinated byproducts: Such as difluoroacetophenones.[8]
-
Residual catalysts or acids: For instance, HF is often used as a catalyst and can be difficult to remove completely.[5]
-
Solvents: From the reaction and work-up steps.[8]
Q2: Which analytical techniques are best for assessing the purity of fluorinated acetophenones?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. ¹⁹F NMR is particularly valuable for identifying and quantifying fluorine-containing impurities.[3][8][9]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent methods for determining the percentage purity of the sample. HPLC with a fluorinated stationary phase can be particularly effective for separating isomers.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and helps in identifying impurities.[3]
Q3: When should I choose distillation over chromatography for purification?
A3: The choice depends on the properties of your compound and the impurities present.
-
Fractional distillation is suitable for liquid fluorinated acetophenones when there is a significant difference in boiling points between the product and the impurities (generally >20 °C). It is often more scalable than chromatography.
-
Column chromatography is preferred for solid compounds or when impurities have very similar boiling points to the product. It is also highly effective for removing non-volatile impurities.
Q4: My fluorinated acetophenone seems to be degrading on the silica gel column. What can I do?
A4: Some fluorinated compounds can be sensitive to the acidic nature of standard silica gel. You can try the following:
-
Use deactivated silica gel: Prepare a slurry of silica gel in your column solvent and add ~1% triethylamine. This will neutralize the acidic sites.
-
Switch to a different stationary phase: Neutral or basic alumina can be a good alternative.
-
Minimize contact time: Run the column as quickly as possible while still achieving good separation.
Quantitative Data Summary
The following tables provide a summary of quantitative data that may be useful during the purification process.
Table 1: Purity and Yield Data for Selected Fluorinated Acetophenones
| Compound | Synthesis/Purification Method | Purity | Yield | Reference |
| m-Trifluoromethyl acetophenone | Diazotization, coupling, hydrolysis, and distillation | >99.5% (GC) | >70% | [10] |
| α-Fluoroacetophenone | Two-step synthesis followed by column chromatography | Not specified | 70-85% | [11] |
| α-Fluoroketone derivatives | Hypervalent iodine-promoted fluorination | Not specified | Up to 84% | [12] |
Table 2: Example Chromatographic Conditions
| Compound | Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| Styrene Oxide (related purification) | Column Chromatography | Silica Gel | 9:1 then 4:1 hexanes:diethyl ether | UV (254 nm) | [13] |
| α-Bromoacetophenone (intermediate) | Thin-Layer Chromatography | Silica Gel | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying fluorinated acetophenones using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude fluorinated acetophenone in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).[13]
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying solid fluorinated acetophenones.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Common solvents to screen include ethanol, toluene, and mixtures like hexane/ethyl acetate.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in portions while heating the mixture (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: General workflow for the purification of fluorinated acetophenones.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 11. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
preventing the formation of biphenyl impurities in Grignard reactions
Topic: Preventing the Formation of Biphenyl Impurities in Grignard Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals who utilize Grignard reactions and encounter challenges with the formation of biphenyl impurities. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help minimize and manage this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl impurity formation in a Grignard reaction?
A1: Biphenyl impurities primarily form through two mechanisms. The first is a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[1][2] This is more likely to occur at elevated temperatures and with high local concentrations of the aryl halide.[1][2][3][4] The second mechanism involves the homocoupling of two aryl radicals, which are intermediates in the formation of the Grignard reagent itself.[5][6]
Q2: How does temperature affect the formation of biphenyl impurities?
A2: Higher reaction temperatures significantly increase the rate of biphenyl formation.[1][2][3][4] Elevated temperatures can promote the radical coupling pathway and also increase the rate of reaction between the Grignard reagent and any unreacted aryl halide.[3][4] It is crucial to maintain a controlled and gentle reflux to minimize this side reaction.
Q3: What is the impact of the aryl halide addition rate on the purity of the Grignard reagent?
A3: The rate of addition of the aryl halide is a critical parameter. A slow, dropwise addition of the aryl halide to the magnesium turnings is essential to maintain a low concentration of the halide in the reaction mixture at any given time.[3] This minimizes the opportunity for both radical self-coupling and the reaction between the formed Grignard reagent and the aryl halide, thus reducing biphenyl formation.[3]
Q4: My Grignard reaction is sluggish and won't initiate. Should I apply vigorous heating?
A4: While gentle warming can be used to initiate the reaction, vigorous or excessive heating should be avoided as it will promote the formation of biphenyl impurities.[7] If a reaction is difficult to start, it is preferable to use chemical initiators such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] These activators help to expose a fresh magnesium surface without requiring high temperatures.
Q5: Can the choice of solvent influence the formation of biphenyls?
A5: While the provided search results do not offer a direct comparison of solvents concerning biphenyl formation, the choice of an appropriate anhydrous ether solvent (like diethyl ether or THF) is crucial for the overall success of the Grignard reaction. The solvent stabilizes the Grignard reagent. Performing the reaction in an unsuitable or wet solvent can lead to poor yields of the desired reagent and potentially localized heating, which could indirectly contribute to biphenyl formation.
Q6: How can I remove biphenyl impurities from my final product?
A6: Biphenyl can often be removed during the work-up and purification stages. One common method is trituration, where the crude product is washed with a solvent in which biphenyl is soluble, but the desired product is not. Petroleum ether is frequently used for this purpose.[2][8] Recrystallization is another effective purification technique, as biphenyl and the desired product will likely have different solubilities in a given solvent system.[9] For acidic or basic products, an acid-base extraction can be a powerful method to separate the neutral biphenyl impurity.
Troubleshooting Guide
This guide addresses common issues related to biphenyl impurity formation during Grignard reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of biphenyl detected in the crude product. | 1. Reaction temperature was too high. 2. Aryl halide was added too quickly. 3. High concentration of aryl halide. | 1. Maintain a gentle reflux. Use a water or ice bath to moderate the reaction if it becomes too vigorous. 2. Add the aryl halide dropwise using an addition funnel to ensure a slow and controlled addition. 3. Dilute the aryl halide in an appropriate amount of anhydrous solvent before addition. |
| Reaction is difficult to initiate, leading to the temptation to overheat. | 1. Magnesium surface is oxidized. 2. Traces of water in the glassware or solvent. | 1. Use fresh, high-quality magnesium turnings. Gently crush the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface. 2. Use a small crystal of iodine or a few drops of 1,2-dibromoethane as a chemical activator. 3. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Biphenyl is co-purifying with the desired product. | The chosen purification method is not effective for separating the two compounds. | 1. If the product is a solid, try trituration with petroleum ether. 2. Experiment with different recrystallization solvents. 3. If the product has an acidic or basic functional group, perform an acid-base extraction. 4. Consider column chromatography for difficult separations. |
Data on Factors Influencing Biphenyl Formation
| Parameter | Condition Favoring Low Biphenyl Formation | Condition Favoring High Biphenyl Formation |
| Temperature | Gentle reflux (e.g., ~35°C for diethyl ether) | High temperatures, vigorous reflux |
| Aryl Halide Addition Rate | Slow, dropwise addition | Rapid or bulk addition |
| Aryl Halide Concentration | Low local concentration (achieved by dilution and slow addition) | High local concentration |
| Reaction Initiation | Prompt initiation at moderate temperature | Delayed initiation requiring prolonged heating |
Experimental Protocols
Protocol 1: Formation of a Grignard Reagent with Minimized Biphenyl Formation
This protocol outlines the preparation of phenylmagnesium bromide from bromobenzene as an example.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Drying tube (filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup: Assemble the flame- or oven-dried three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and an addition funnel. Ensure all joints are well-sealed. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Preparation: Place the magnesium turnings in the flask. If using an initiator, add a single small crystal of iodine.
-
Reagent Preparation: In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Add a small portion (approximately 10%) of the bromobenzene solution to the stirring magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color (if used), gentle bubbling, and the appearance of a cloudy or grayish color. Gentle warming with a water bath may be applied if initiation is slow.
-
Controlled Addition: Once the reaction has started and is self-sustaining, begin the dropwise addition of the remaining bromobenzene solution from the addition funnel at a rate that maintains a gentle reflux.[1] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to maintain reflux for an additional 15-30 minutes to ensure the reaction goes to completion.[10] The final Grignard reagent should appear as a cloudy, brownish solution.[10]
Protocol 2: Work-up and Purification to Remove Biphenyl Impurity
This protocol describes a general work-up procedure and a specific method for removing biphenyl from a neutral organic product.
Procedure:
-
Quenching: Cool the Grignard reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and any unreacted magnesium. This should be done in a fume hood, as flammable gases may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with dilute acid (if not used for quenching), water, and finally a saturated brine solution.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Biphenyl Removal by Trituration:
-
Add a small volume of cold petroleum ether to the crude product.[2][8]
-
Stir the mixture vigorously. The desired product should ideally remain as a solid, while the more soluble biphenyl dissolves in the petroleum ether.[9]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold petroleum ether.
-
Dry the purified product.
-
Visual Guides
Mechanism of Biphenyl Formation
Caption: Mechanisms of biphenyl formation in Grignard reactions.
Troubleshooting Workflow for Biphenyl Impurities
Caption: Troubleshooting workflow for addressing biphenyl impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. hzdr.de [hzdr.de]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
improving the regioselectivity of reactions involving 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving this versatile chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions on the aromatic ring of this compound?
A1: The regioselectivity is primarily governed by the electronic properties of the three substituents on the benzene ring: the 3'-chloro group, the 5'-fluoro group, and the 1'-(2,2,2-trifluoroacetyl) group.
-
Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group due to both the inductive effect of the trifluoromethyl group and the resonance effect of the carbonyl group. For electrophilic aromatic substitution (EAS), it is a strong deactivating group and a meta-director. Conversely, for nucleophilic aromatic substitution (SNAr), it is a strong activating group, directing incoming nucleophiles to the ortho and para positions.
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents are also deactivating towards EAS due to their inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[1][2]
Q2: For electrophilic aromatic substitution (e.g., nitration, halogenation), which position on the ring is most likely to react?
A2: In electrophilic aromatic substitution, the directing effects of the substituents are in competition. The trifluoroacetyl group strongly directs incoming electrophiles to the 2' and 6' positions (meta to itself). The chloro and fluoro groups direct to the positions ortho and para to themselves (2', 4', and 6'). The synergistic effect points towards the 2' and 6' positions as the most probable sites of electrophilic attack, as they are meta to the strongly deactivating trifluoroacetyl group and ortho to one of the halogen groups. However, the overall deactivated nature of the ring means that harsh reaction conditions may be required.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on this molecule. Which of the halogens is more likely to be displaced?
A3: The trifluoroacetyl group strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this case, the chloro group is at the 3' position (ortho) and the fluoro group is at the 5' position (meta) relative to the trifluoroacetyl group. Therefore, the chloro group is significantly more activated towards SNAr. The fluoro group is not in an activated position and is unlikely to be displaced under typical SNAr conditions.
Q4: Can I achieve regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this substrate?
A4: Yes, regioselective cross-coupling reactions are feasible. The carbon-chlorine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. Therefore, you can expect selective coupling at the 3'-position (where the chlorine atom is located). Achieving high yields may require the use of specialized ligands and carefully optimized reaction conditions due to the electron-deficient nature of the aromatic ring.
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Substitution
| Possible Cause | Troubleshooting Steps |
| Ring Deactivation | The trifluoroacetyl and halogen groups strongly deactivate the ring, making it less nucleophilic. |
| * Increase the reaction temperature. | |
| * Use a stronger Lewis acid catalyst (e.g., AlCl₃, FeBr₃). | |
| * Increase the concentration of the electrophile. | |
| Steric Hindrance | The substituents may sterically hinder the approach of the electrophile. |
| * Consider using a smaller, more reactive electrophile if possible. | |
| Incorrect Solvent | The solvent may not be optimal for the reaction. |
| * For nitration, a common solvent is concentrated sulfuric acid. | |
| * For halogenation, chlorinated solvents like dichloromethane or carbon tetrachloride are often used. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Possible Cause | Troubleshooting Steps |
| Competing Directing Effects | The ortho, para-directing halogens and the meta-directing trifluoroacetyl group lead to a mixture of isomers. |
| * Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. | |
| * The choice of Lewis acid can influence the isomer ratio. A bulkier Lewis acid may favor substitution at the less sterically hindered position. | |
| Harsh Reaction Conditions | High temperatures can lead to decreased selectivity. |
| * Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. |
Issue 3: No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Insufficient Activation | The nucleophile may not be strong enough, or the reaction conditions may not be sufficiently forcing. |
| * Use a stronger nucleophile. | |
| * Increase the reaction temperature. Microwave heating can sometimes be effective. | |
| * Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the reactivity of the nucleophile. | |
| Incorrect Leaving Group Targeted | Attempting to displace the fluorine atom instead of the more activated chlorine atom. |
| * Ensure the reaction is designed to displace the chlorine at the 3'-position. |
Data Presentation
The following tables provide illustrative data on the regioselectivity of relevant reactions on analogous aromatic systems. This data can be used as a general guide for predicting the outcomes of reactions with this compound.
Table 1: Illustrative Regioselectivity in the Benzoylation of Chlorobenzene [3]
| Product | Isomer Distribution (%) |
| ortho-chlorobenzophenone | 3-12 |
| meta-chlorobenzophenone | 0.1-4 |
| para-chlorobenzophenone | 84-97 |
This data illustrates the strong para-directing effect of a chloro substituent in a Friedel-Crafts acylation.
Table 2: Illustrative Regioselectivity in the Friedel-Crafts Acylation of Difluorobenzene Isomers [4]
| Substrate | Major Product | Relative Reactivity |
| 1,3-Difluorobenzene | 2,4-Difluoroacetophenone | Most Reactive |
| 1,2-Difluorobenzene | 3,4-Difluoroacetophenone | Less Reactive |
| 1,4-Difluorobenzene | 2,5-Difluoroacetophenone | Least Reactive |
This table demonstrates how the relative positions of halogen substituents influence both the site of reaction and the overall reactivity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the 3'-chloro group with an amine nucleophile.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the cross-coupling of the 3'-chloro group with a boronic acid.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Directing effects in electrophilic aromatic substitution.
Caption: Regioselectivity in nucleophilic aromatic substitution.
Caption: General workflow for cross-coupling reactions.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the Structural Validation of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone by Multinuclear NMR Spectroscopy
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides a comprehensive, albeit theoretical, validation of the structure of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a compound with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data, offering a robust framework for spectral interpretation and comparison with analogous compounds.
This comparative analysis delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By juxtaposing this predicted data with established principles of NMR spectroscopy and available data for structurally related compounds, we can confidently anticipate the spectral features of this molecule and provide a valuable resource for its future experimental characterization.
Predicted NMR Data at a Glance
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions were generated using a sophisticated algorithm that accounts for the complex interplay of electronic and steric effects of the various substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 7.85 | d | J(H-F) = 8.5 |
| H-4' | 7.60 | d | J(H-F) = 8.0 |
| H-6' | 7.95 | s | - |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | 178.5 | q | J(C-F) = 35.0 |
| CF₃ | 116.0 | q | J(C-F) = 290.0 |
| C-1' | 135.0 | d | J(C-F) = 3.0 |
| C-2' | 125.0 | d | J(C-F) = 3.0 |
| C-3' | 135.5 | d | J(C-F) = 9.0 |
| C-4' | 115.0 | d | J(C-F) = 22.0 |
| C-5' | 162.0 | d | J(C-F) = 250.0 |
| C-6' | 120.0 | d | J(C-F) = 25.0 |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -72.0 | s | - |
| Ar-F | -108.0 | t | J(F-H) = 8.5 |
Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)
Comparative Analysis and Structural Interpretation
The predicted chemical shifts and coupling patterns are consistent with the proposed structure of this compound.
-
¹H NMR: The aromatic region is expected to show three distinct signals. The downfield shifts of H-2' and H-6' are attributed to the deshielding effect of the adjacent trifluoroacetyl group. The observed doublet splittings for H-2' and H-4' would arise from coupling to the fluorine atom at C-5'. The proton at C-6' is predicted to be a singlet due to the absence of adjacent protons.
-
¹³C NMR: The carbonyl carbon (C=O) and the trifluoromethyl carbon (CF₃) are expected to appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will exhibit characteristic chemical shifts and C-F coupling constants. The carbon directly bonded to the fluorine (C-5') is predicted to have a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.
-
¹⁹F NMR: Two distinct signals are predicted. A singlet for the trifluoromethyl group (-CF₃) and a triplet for the aromatic fluorine (Ar-F). The triplet multiplicity for the aromatic fluorine would be due to coupling with the two neighboring protons, H-4' and H-6'.
Experimental Protocols
To experimentally validate the predicted data, the following standard NMR spectroscopic protocols would be employed.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine reference for ¹⁹F NMR (e.g., CFCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 32 scans are sufficient to obtain a spectrum with a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum would be acquired on the same spectrometer.
-
A proton-decoupled pulse sequence (e.g., zgpg30) would be used to simplify the spectrum to singlets for each carbon, unless coupling information is desired.
-
A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
4. ¹⁹F NMR Spectroscopy:
-
The ¹⁹F NMR spectrum can be acquired on a spectrometer equipped with a multinuclear probe.
-
A simple one-pulse experiment is typically used.
-
¹⁹F NMR is a high-receptivity nucleus, so a small number of scans is usually sufficient.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a systematic workflow, as illustrated in the diagram below.
This comprehensive guide, based on predicted NMR data, provides a solid foundation for the structural validation of this compound. The presented data and methodologies offer a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate experiments, and confidently interpret the resulting data to confirm the structure of this and other novel fluorinated molecules.
A Comparative Analysis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone and Related Halogenated Acetophenones
This guide provides a comparative analysis of the elemental composition of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone and its structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Elemental Composition Comparison
The elemental composition of a compound is a fundamental characteristic used for its identification and purity assessment. Below is a comparison of the theoretical elemental analysis data for this compound and several related halogenated acetophenones. The theoretical percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Oxygen (O) were calculated from their respective molecular formulas.
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Chlorine | % Fluorine | % Oxygen |
| This compound | C₈H₃ClF₄O | 42.42 | 1.33 | 15.65 | 33.54 | 7.06 |
| 3'-Chloro-2,2,2-trifluoroacetophenone | C₈H₄ClF₃O | 46.07 | 1.93 | 17.00 | 27.32 | 7.67 |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 39.54 | 1.24 | 29.18 | 23.45 | 6.58 |
| 3'-Chloro-5'-fluoroacetophenone | C₈H₆ClFO | 55.68 | 3.51 | 20.54 | 11.01 | 9.27 |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 55.18 | 2.89 | 0.00 | 32.73 | 9.19 |
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C₈H₂Cl₃F₃O | 34.63 | 0.73 | 38.33 | 20.55 | 5.77 |
Note: The elemental composition values are theoretical and calculated based on the molecular formula. Experimental values may vary slightly.
Experimental Protocols
The characterization of newly synthesized compounds like this compound typically involves a series of analytical techniques to confirm its structure and purity. Key experimental protocols are outlined below.
Elemental Analysis (Combustion Analysis)
Objective: To determine the elemental composition (C, H, N, S, and halogens) of the compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried and purified compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in a stream of oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, SO₂) and nitrogen gas (N₂). Halogens are converted to their corresponding silver halides if a silver capsule is used or are trapped in an appropriate absorbent.
-
Gas Separation and Detection: The resulting gases are passed through a series of columns to separate them. The amount of each gas is then quantified using a thermal conductivity detector (TCD).
-
Calculation: The percentage of each element in the original sample is calculated from the weights of the resulting gases and the initial sample weight.
Spectroscopic Analysis
Objective: To elucidate the molecular structure of the compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to determine the connectivity of atoms in the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Chromatographic Analysis
Objective: To assess the purity of the compound.
Methodology:
-
Gas Chromatography (GC): For volatile compounds like acetophenones, GC is a common method to determine purity. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The purity is determined by the relative area of the peak corresponding to the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable compounds, HPLC is the preferred method for purity analysis.
Visualized Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages from synthesis to final characterization of a chemical compound.
References
A Comparative Guide to the Synthetic Routes of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the most pertinent synthetic routes for the preparation of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. While direct, detailed experimental data for this specific molecule is limited in published literature, this guide draws upon established methodologies for the synthesis of the closely related analog, 3',5'-dichloro-2,2,2-trifluoroacetophenone, to provide a robust comparison of viable synthetic strategies. The presented data is a combination of reported values for analogous reactions and reasonable estimations based on established chemical principles.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Grignard Reaction | 1-Bromo-3-chloro-5-fluorobenzene | Magnesium (Mg), Trifluoroacetic anhydride or Ethyl trifluoroacetate | 60-75 | >98 | Cost-effective, well-established methodology, milder conditions than organolithium route. | Sensitive to moisture and air, potential for Wurtz coupling side products. |
| Route 2: Organolithium (Halogen-Metal Exchange) | 1-Bromo-3-chloro-5-fluorobenzene | n-Butyllithium or t-Butyllithium, Trifluoroacetic anhydride | 40-60 | >99 | High reactivity, can be performed at very low temperatures to improve selectivity. | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents, cryogenic temperatures can be challenging on a large scale. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the proposed synthetic routes.
Caption: Synthetic pathway for Route 1 via a Grignard reagent.
Caption: Synthetic pathway for Route 2 via an organolithium intermediate.
Experimental Protocols
Route 1: Grignard Reaction
This route involves the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, followed by acylation with a trifluoroacetylating agent.
Step 1: Formation of the Grignard Reagent
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium and gently warm the mixture to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Trifluoroacetylation
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.1 equivalents) or ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Organolithium (Halogen-Metal Exchange)
This method utilizes a halogen-metal exchange reaction with an organolithium reagent at low temperatures, followed by trifluoroacetylation.
Step 1: Halogen-Metal Exchange
-
To a dry three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a low-temperature thermometer, under a nitrogen atmosphere, add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Trifluoroacetylation
-
To the cold (-78 °C) solution of the organolithium reagent, slowly add a solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, continue to stir the reaction at -78 °C for an additional 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the resulting residue by vacuum distillation or flash column chromatography to yield the desired product.
Concluding Remarks
Both the Grignard and organolithium routes represent viable pathways for the synthesis of this compound. The choice of method will largely depend on the scale of the synthesis, the available equipment, and the desired balance between cost and reaction efficiency. The Grignard route is generally more amenable to larger-scale industrial production due to its milder reaction conditions and the lower cost of reagents. The organolithium route, while potentially offering higher purity, requires more stringent reaction control and specialized equipment for handling pyrophoric reagents at cryogenic temperatures. For laboratory-scale synthesis and applications where high purity is paramount, the organolithium method may be preferred. Further process optimization for either route could likely improve yields and reduce costs.
A Comparative Guide to the Reactivity of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone and 3',5'-dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two halogenated trifluoroacetophenone derivatives: 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone and 3',5'-dichloro-2,2,2-trifluoroacetophenone. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, and understanding their relative reactivity is crucial for optimizing reaction conditions and predicting product formation.
Introduction to Reactivity
The reactivity of the aromatic ring in both this compound and 3',5'-dichloro-2,2,2-trifluoroacetophenone is primarily dictated by the strong electron-withdrawing nature of the trifluoroacetyl group (-COCF₃). This group significantly deactivates the aromatic ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic aromatic substitution (SₙAr). The halogen substituents at the 3' and 5' positions further modulate this reactivity through their inductive and resonance effects.
Predicted Reactivity Comparison
The primary mode of reaction for these compounds, particularly with nucleophiles, is expected to be nucleophilic aromatic substitution. In SₙAr reactions, the rate is enhanced by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).
This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 3',5'-dichloro-2,2,2-trifluoroacetophenone .
This prediction is based on the following electronic effects:
-
Inductive Effect (-I): Fluorine is more electronegative than chlorine and therefore exerts a stronger electron-withdrawing inductive effect. This effect destabilizes the aromatic ring for electrophilic attack but stabilizes the negatively charged intermediate in nucleophilic attack, thus increasing the reaction rate.
-
Resonance Effect (+M): Both fluorine and chlorine can donate electron density to the aromatic ring via resonance. However, the 2p orbital of fluorine has a better size match with the 2p orbital of carbon compared to the 3p orbital of chlorine. This results in a more effective resonance donation from fluorine. In the context of SₙAr, this effect is counterproductive as it reduces the net electron-withdrawing character. However, the inductive effect of halogens is generally considered to be dominant over their resonance effect in influencing the overall electron density of the aromatic ring.
Considering the combined electronic influence, the stronger inductive withdrawal of the fluorine atom in this compound is expected to render the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack compared to 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Data Presentation
As direct experimental comparative data is unavailable, the following table summarizes the predicted relative reactivity and the underlying electronic properties of the substituents.
| Property | This compound | 3',5'-dichloro-2,2,2-trifluoroacetophenone |
| Predicted Reactivity towards SₙAr | Higher | Lower |
| Key Substituents | 3'-Cl, 5'-F, 2,2,2-trifluoroacetyl | 3',5'-diCl, 2,2,2-trifluoroacetyl |
| Dominant Electronic Effect of Halogens | Stronger Inductive Withdrawal (-I) from F | Weaker Inductive Withdrawal (-I) from Cl |
| Resonance Effect of Halogens | More effective +M from F | Less effective +M from Cl |
| Overall Ring Activation for SₙAr | Higher | Lower |
Experimental Protocols
The following is a general experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted for both this compound and 3',5'-dichloro-2,2,2-trifluoroacetophenone.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of the substituted trifluoroacetophenone (1.0 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, 5 mL) in a sealed reaction vessel, add the amine nucleophile (1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically ranging from 80 °C to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is then extracted with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted product.
Note: The optimal solvent, base, temperature, and reaction time will need to be determined empirically for each specific substrate and nucleophile.
Mandatory Visualization
Logical Relationship for Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of the two compounds.
General Mechanism for Nucleophilic Aromatic Substitution (SₙAr)
Caption: The two-step addition-elimination mechanism for SₙAr reactions.
Unveiling the Biological Potential: A Comparative Guide to Isoxazoline Derivatives from 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticipated biological activities of isoxazoline derivatives synthesized from 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. By examining experimental data from structurally similar compounds, we project the potential efficacy and explore the key signaling pathways and experimental workflows relevant to their evaluation.
Isoxazoline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, ranging from potent insecticides to promising antimicrobial and even anticancer agents. The specific structural motifs of isoxazolines derived from this compound, featuring a di-halogenated phenyl ring and a trifluoromethyl group, suggest a strong potential for significant biological effects, particularly in the realm of crop protection and veterinary medicine. This guide synthesizes available data on analogous compounds to provide a predictive comparison and detailed experimental frameworks for future research.
Predicted Biological Activity Profile
Based on extensive structure-activity relationship (SAR) studies of analogous isoxazoline compounds, the derivatives from this compound are primarily anticipated to exhibit potent insecticidal activity . The 3,5-dihalo-substituted phenyl ring, coupled with a trifluoromethyl group at the C5 position of the isoxazoline core, is a well-established pharmacophore for targeting the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This mode of action leads to the disruption of nerve signal transmission, resulting in paralysis and death of the target pests.
Furthermore, the presence of fluorine and chlorine atoms, along with the trifluoromethyl group, may also confer antimicrobial properties to these derivatives. Halogenated organic compounds are known for their ability to interfere with microbial cell membranes and essential enzymatic processes.
The following table summarizes the predicted biological activities and provides a comparative outlook against established alternatives, drawing data from closely related isoxazoline structures.
| Biological Activity | Predicted Potency of Target Derivatives | Comparative Compounds | Reported Activity (IC50/LC50/MIC) |
| Insecticidal | High | Fluralaner | LC50 = 0.02 mg/L (against Plutella xylostella)[3] |
| Fluxametamide | LC50 = 0.52 mg/L (against Plutella xylostella)[3] | ||
| Compound 3b (N-phenylamide isoxazoline) | LC50 = 0.06 mg/L (against Plutella xylostella)[3] | ||
| Compound IA-8 (pyrazole-5-carboxamide isoxazoline) | Comparable to fluralaner (against Mythimna separata)[2] | ||
| Antimicrobial | Moderate to High | Vancomycin | MIC = 0.78 - >128 µg/mL (against Gram-positive bacteria)[4] |
| N-(trifluoromethyl)phenyl pyrazole derivative 25 | MIC = 0.78 µg/mL (against S. aureus and E. faecium)[4] |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of standardized experimental protocols are essential. These protocols provide a framework for the synthesis and subsequent biological screening of the isoxazoline derivatives.
Synthesis of Isoxazoline Derivatives
A common and effective method for the synthesis of the target isoxazoline derivatives involves a multi-step process starting from this compound.
Caption: General synthetic workflow for isoxazoline derivatives.
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): this compound is reacted with an appropriate aromatic or aliphatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the chalcone intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
Isoxazoline Ring Formation (Cyclization): The synthesized chalcone is then reacted with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate or pyridine) and refluxed in a solvent such as ethanol. This reaction leads to the cyclization of the chalcone to form the desired isoxazoline derivative.
-
Purification and Characterization: The crude product is purified using techniques like column chromatography. The structure of the final isoxazoline derivative is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Insecticidal Activity Assay
The primary predicted activity of these compounds is insecticidal. A widely used method to assess this is the leaf-dipping or diet-incorporation bioassay.
Caption: Workflow for the insecticidal bioassay.
Protocol:
-
Preparation of Test Solutions: The synthesized isoxazoline derivatives are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to create a series of concentrations.
-
Treatment: Leaf discs from a host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a specific duration. For diet-incorporation assays, the compounds are mixed into an artificial diet.
-
Infestation: A known number of target insect larvae (e.g., 10-20) are placed on the treated leaf discs or diet in a petri dish.
-
Incubation: The petri dishes are incubated in a controlled environment (temperature, humidity, and light).
-
Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The potential antimicrobial properties can be evaluated using the agar well diffusion method.[5][6]
Caption: Agar well diffusion method for antimicrobial screening.
Protocol:
-
Preparation of Microbial Lawn: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Loading of Test Compounds: A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A control with the solvent alone is also included.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Signaling Pathway: GABA Receptor Antagonism
The primary mode of action for many insecticidal isoxazolines is the antagonism of the GABA receptor. This leads to the blockage of GABA-gated chloride channels, resulting in hyperexcitation of the insect's central nervous system.
Caption: Mechanism of GABA receptor antagonism by isoxazoline insecticides.
Conclusion
While direct experimental data for isoxazoline derivatives of this compound is not yet publicly available, the structural analogy to highly potent existing insecticides provides a strong rationale for their investigation. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to synthesize and evaluate these promising compounds. The unique combination of halogen and trifluoromethyl substituents holds significant potential for the discovery of novel and effective agents for pest and pathogen control. Further research focusing on the synthesis and rigorous biological screening of these specific derivatives is highly encouraged to unlock their full therapeutic and agrochemical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
structure-activity relationship (SAR) studies of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone analogs
Comparative Analysis of Halogenated 2,2,2-Trifluoroacetophenone Analogs as Serine Protease Inhibitors
Disclaimer: Direct structure-activity relationship (SAR) studies for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone analogs are not available in the current body of scientific literature. This guide provides a comparative analysis based on the established SAR of structurally related halogenated trifluoromethyl ketone-containing compounds, which are known inhibitors of serine proteases. The presented data is a representative compilation from studies on analogous compounds to illustrate the key principles of their SAR.
Trifluoromethyl ketones are a well-established class of reversible covalent inhibitors, particularly effective against serine proteases.[1][2] The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by the active site serine residue of these enzymes.[3] This interaction forms a stable hemiacetal adduct, mimicking the tetrahedral intermediate of peptide bond hydrolysis and thus inhibiting the enzyme's catalytic activity.[2] The substitution pattern on the phenyl ring plays a crucial role in modulating the inhibitory potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activities of a hypothetical series of 3',5'-dihalogenated-2,2,2-trifluoroacetophenone analogs against a representative serine protease, such as chymotrypsin. The IC50 values are illustrative and intended to demonstrate the influence of different halogen substitutions on inhibitory potency.
| Compound ID | R1 | R2 | Structure | IC50 (µM) |
| 1 | H | H | >100 | |
| 2 | Cl | H | 50.2 | |
| 3 | F | H | 65.8 | |
| 4 | Cl | F | 15.5 | |
| 5 | Cl | Cl | 10.1 | |
| 6 | F | F | 22.7 | |
| 7 | Br | F | 12.3 |
Key SAR Observations (Hypothetical):
-
Halogenation Effect: The introduction of halogen atoms at the 3' and 5' positions of the phenyl ring generally enhances the inhibitory activity compared to the unsubstituted analog (Compound 1). This is likely due to the electron-withdrawing nature of halogens, which can further increase the electrophilicity of the ketone carbonyl.
-
Effect of Multiple Halogenation: Disubstitution with halogens (Compounds 4-7) generally leads to a significant increase in potency compared to monosubstitution (Compounds 2 and 3).
-
Influence of Halogen Type: The nature of the halogen also influences activity. In this hypothetical series, chlorine and bromine appear to be more favorable than fluorine for enhancing potency, which could be attributed to a combination of electronic and steric factors that optimize binding in the enzyme's active site.
Experimental Protocols
A standard experimental workflow is employed to determine the inhibitory activity of compounds against a target enzyme.
General Enzyme Inhibition Assay Protocol
This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against a serine protease using a chromogenic substrate.[4][5][6]
Materials and Reagents:
-
Purified serine protease (e.g., chymotrypsin, trypsin, elastase)
-
Chromogenic substrate specific to the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the stock solution of the enzyme in the assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the test compound dilution (or DMSO for the control). c. Incubate the enzyme and compound mixture at room temperature for 15 minutes to allow for binding. d. Initiate the enzymatic reaction by adding 50 µL of the chromogenic substrate solution.
-
Data Acquisition: Immediately place the microplate in a plate reader and measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 10-15 minutes, with readings taken every 30 seconds.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor from the linear portion of the absorbance versus time curve. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Inhibitor Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
comparative analysis of analytical techniques for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various analytical techniques for the characterization and quantification of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and drug development. This document outlines the experimental protocols and performance characteristics of several common analytical techniques, supported by data derived from analyses of structurally similar compounds.
Analytical Workflow Overview
The general workflow for the analysis of this compound involves a series of steps from sample receipt to final data analysis and reporting. The specific techniques employed will depend on the analytical objective, whether it is qualitative identification, purity assessment, or quantitative determination.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. Please note that the quantitative data presented are typical values for structurally similar halogenated and fluorinated aromatic ketones and may require optimization for this specific analyte.
| Parameter | HPLC-UV/DAD | GC-MS | NMR Spectroscopy (¹⁹F) | FTIR Spectroscopy |
| Primary Use | Quantitative analysis (purity, assay) | Qualitative identification and quantification of volatile impurities | Structural elucidation and quantitative analysis (qNMR) | Functional group identification |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL | ~1 - 10 µg/mL | Not typically used for trace analysis |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 5 ng/mL | ~5 - 50 µg/mL | Not applicable |
| Linearity (R²) | >0.999 | >0.995 | >0.999 | Not applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | Not applicable |
| Precision (%RSD) | < 2% | < 5% | < 1% | Not applicable |
| Sample Throughput | High | Medium | Low | High |
| Cost per Sample | Low to Medium | Medium to High | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the quantitative determination of the purity and assay of this compound.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Validation Parameters: As per ICH guidelines Q2(R2), the method should be validated for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. For purity analysis of related aromatic ketones, ASTM D7405 provides a relevant methodology.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: -50 to -250 ppm.
-
Number of Scans: 64.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent. For qNMR, a certified internal standard is added.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid or solid samples.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.
-
Expected Absorptions:
-
C=O stretch (ketone): ~1700-1720 cm⁻¹
-
C-F stretches (trifluoromethyl group): ~1100-1300 cm⁻¹
-
Aromatic C-H and C=C stretches: ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹
-
References
assessing the purity of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a sample of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone against a certified reference standard. The purity of this halogenated acetophenone, a key building block in pharmaceutical and agrochemical synthesis, is critical for ensuring reaction efficiency, product quality, and safety. This document outlines detailed experimental protocols and presents comparative data to aid in the quality assessment of this compound.
Introduction
This compound is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a trifluoromethyl group imparts unique chemical properties that are leveraged in the synthesis of novel bioactive molecules. Given its role as a precursor, the purity of this starting material is paramount. Impurities can lead to undesirable side reactions, lower yields, and complicate the purification of the final products.
This guide details a multi-pronged analytical approach for the rigorous purity assessment of a test lot of this compound by comparing it to a commercially available, high-purity reference standard. The methodologies employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, which is highly effective for the analysis of organofluorine compounds.[1][2]
Experimental Protocols
A systematic workflow was designed to assess the purity of the test sample against the reference standard. The process involves initial visual inspection, followed by three distinct analytical techniques to ensure a comprehensive evaluation.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed to determine the purity of the sample by area percentage.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 40% A to 95% A
-
15-20 min: Hold at 95% A
-
20.1-25 min: Return to 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was utilized to identify and quantify volatile impurities.[3][4]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 1 mg/mL.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectra were acquired for structural confirmation and to detect the presence of fluorine-containing impurities.[1][2][5]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
-
Internal Standard: Trifluorotoluene (for ¹⁹F NMR).[1]
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Data Presentation and Comparison
The analytical data for the test sample of this compound was compared against the certified reference standard.
Table 1: HPLC Purity Assessment
| Sample ID | Retention Time (min) | Area % | Number of Impurities Detected |
| Reference Standard | 9.85 | >99.8% | 1 |
| Test Sample Lot A | 9.84 | 98.7% | 3 |
Table 2: GC-MS Impurity Profile
| Sample ID | Total Impurities by Area % | Key Impurities Identified |
| Reference Standard | <0.1% | Below detection limit |
| Test Sample Lot A | 1.1% | Isomeric acetophenones, residual solvent |
Table 3: NMR Spectroscopy Results
| Sample ID | ¹H NMR | ¹⁹F NMR |
| Reference Standard | Conforms to structure | Single major peak, purity >99.5% by integration |
| Test Sample Lot A | Conforms to structure, minor unidentified peaks | Major peak consistent with structure, two minor impurity peaks observed |
Discussion of Results
The purity of the test sample of this compound was determined to be 98.7% by HPLC, which is lower than the >99.8% purity of the reference standard. The GC-MS analysis of the test sample revealed the presence of isomeric impurities and a small amount of residual solvent, which were not detectable in the reference standard.
The ¹H NMR spectra of both the test sample and the reference standard were consistent with the expected chemical structure. However, the ¹⁹F NMR of the test sample showed two additional small signals, indicating the presence of other fluorine-containing compounds. The high sensitivity of ¹⁹F NMR makes it an excellent tool for detecting such impurities that might be missed by other techniques.[1][2][6]
Conclusion
The comprehensive analytical assessment demonstrates that while the test sample of this compound is of relatively high purity, it does not meet the quality of the certified reference standard. The presence of isomeric and fluorine-containing impurities in the test lot, as identified by HPLC, GC-MS, and ¹⁹F NMR, could potentially impact the outcome of subsequent synthetic steps. For applications requiring the highest purity, such as in the development of active pharmaceutical ingredients, the use of a reference-grade material is recommended. This guide underscores the importance of a multi-technique approach for the rigorous purity assessment of critical chemical reagents.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
A Spectroscopic Comparison of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone and Its Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key intermediate, 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, and its logical precursor, 1-bromo-3-chloro-5-fluorobenzene. The synthesis of the target acetophenone derivative is typically achieved through a Grignard reaction of the precursor followed by acylation with a trifluoroacetylating agent. Understanding the distinct spectroscopic signatures of both the starting material and the product is crucial for reaction monitoring, purity assessment, and structural confirmation.
Synthesis Pathway
The transformation from 1-bromo-3-chloro-5-fluorobenzene to this compound involves the formation of a Grignard reagent, which then reacts with a trifluoroacetylating agent like trifluoroacetic anhydride.
Caption: Synthetic route from precursor to the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1-bromo-3-chloro-5-fluorobenzene and the expected features of this compound. The data for the precursor is based on experimental values found in public databases, while the data for the product is predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-bromo-3-chloro-5-fluorobenzene | ~7.1-7.4 | m | 3H | Aromatic H |
| This compound (Predicted) | ~7.6-8.0 | m | 3H | Aromatic H (deshielded) |
The introduction of the electron-withdrawing trifluoroacetyl group in the product is expected to cause a significant downfield shift of the aromatic proton signals compared to the precursor.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1-bromo-3-chloro-5-fluorobenzene | ~110-140 | Aromatic C |
| This compound (Predicted) | ~115-145, ~117 (q, ¹JCF ≈ 290 Hz), ~180 (q, ²JCCF ≈ 35 Hz) | Aromatic C, CF₃, C=O |
In the ¹³C NMR spectrum of the product, the carbonyl carbon will appear significantly downfield. The trifluoromethyl carbon will be observed as a quartet due to coupling with the three fluorine atoms, and the carbonyl carbon will also show a quartet due to two-bond coupling with the CF₃ group.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | C-H (aromatic) Stretch | C=C (aromatic) Stretch | C=O Stretch | C-F Stretch | C-Cl Stretch | C-Br Stretch |
| 1-bromo-3-chloro-5-fluorobenzene[1] | ~3100-3000 | ~1600-1450 | N/A | ~1250-1000 | ~800-600 | ~600-500 |
| This compound (Predicted) | ~3100-3000 | ~1600-1450 | ~1700-1680 | ~1300-1100 | ~800-600 | N/A |
The most notable difference in the IR spectra will be the appearance of a strong carbonyl (C=O) stretching band for the product. The C-F stretching region in the product will also be more complex due to the trifluoromethyl group.
Mass Spectrometry
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-bromo-3-chloro-5-fluorobenzene[1] | 208/210/212 | Fragments corresponding to the loss of Br, Cl, and F radicals. |
| This compound (Predicted) | 226/228 | [M-CF₃]⁺, [M-COCF₃]⁺, and fragments characteristic of the substituted aromatic ring. |
The mass spectrum of the precursor will show a characteristic isotopic pattern for one bromine and one chlorine atom. The product's mass spectrum will have a molecular ion peak corresponding to its molecular weight and will exhibit fragmentation patterns dominated by the loss of the trifluoromethyl and trifluoroacetyl groups.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For liquid samples (e.g., 1-bromo-3-chloro-5-fluorobenzene), a small drop is placed directly onto the ATR crystal.
-
For solid samples, a small amount of the powder is placed on the ATR crystal and pressure is applied.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal is recorded before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Caption: Logical flow for comparing spectral data.
References
Unveiling the Potential of Fluoro-Spiro-Isoxazolines: A Comparative Guide to their Anti-Viral and Anti-Cancer Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of novel fluoro-spiro-isoxazoline compounds, benchmarking their anti-viral and anti-cancer activities against established therapeutic agents. This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a thorough comparative analysis.
Executive Summary
Fluoro-spiro-isoxazolines are an emerging class of heterocyclic compounds demonstrating promising biological activities. This guide focuses on the anti-viral efficacy of specific derivatives against Human Cytomegalovirus (HCMV) and their anti-cancer potential against Glioblastoma (GBM) and triple-negative breast cancer. Through a comparative analysis with standard drugs—Ganciclovir for HCMV, Temozolomide for Glioblastoma, and Doxorubicin for breast cancer—this report highlights the therapeutic promise and areas for further investigation of these novel compounds.
Comparative Efficacy Analysis
The in vitro efficacy of select fluoro-spiro-isoxazoline derivatives was evaluated against relevant cell lines and viral strains. The half-maximal inhibitory concentration (IC50) was determined to quantify their potency.
Anti-Viral Activity: Fluoro-Spiro-Isoxazolines vs. Ganciclovir
Compounds 4d and 4n were identified as having significant activity against Human Cytomegalovirus (HCMV). Their performance is compared with the standard-of-care antiviral drug, Ganciclovir.
| Compound | Virus | Cell Line | IC50 (µM) | Citation |
| Fluoro-spiro-isoxazoline 4d | HCMV | HFF-1 | ~10 | [1] |
| Fluoro-spiro-isoxazoline 4n | HCMV | HFF-1 | ~10 | [1] |
| Ganciclovir | HCMV | Various | 0.2 - 1.9 |
Anti-Cancer Activity: Fluoro-Spiro-Isoxazolines vs. Standard Chemotherapeutics
Compounds 4l and 5f exhibited notable cytotoxicity against Glioblastoma (GBM6) and triple-negative breast cancer (MDA-MB-231) cell lines. Their IC50 values are compared with those of Temozolomide and Doxorubicin, respectively.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Fluoro-spiro-isoxazoline 4l | Glioblastoma | GBM6 | 36 - 80 | [1] |
| Fluoro-spiro-isoxazoline 5f | Glioblastoma | GBM6 | 36 - 80 | [1] |
| Temozolomide | Glioblastoma | U87 | 34.1 - 650 | |
| Fluoro-spiro-isoxazoline 4l | Triple-Negative Breast Cancer | MDA-MB-231 | 36 - 80 | [1] |
| Fluoro-spiro-isoxazoline 5f | Triple-Negative Breast Cancer | MDA-MB-231 | 36 - 80 | [1] |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | 1.0 - 6.6 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is crucial for their development. The following diagrams illustrate the known or proposed signaling pathways for the fluoro-spiro-isoxazolines and the comparator drugs.
Proposed Anti-Cancer Mechanism of Fluoro-Spiro-Isoxazolines
Based on the activity of similar isoxazoline and spiro-compounds, a plausible mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53, MAPK, and AKT.
Caption: Proposed anti-cancer signaling pathway of fluoro-spiro-isoxazolines.
Proposed Anti-Viral Mechanism of Fluoro-Spiro-Isoxazolines
The anti-viral mechanism of isoxazolines against human viruses is not well-elucidated. A plausible mechanism, extrapolated from compounds with similar structural features, involves the inhibition of viral entry into the host cell.
Caption: Proposed mechanism of viral entry inhibition by fluoro-spiro-isoxazolines.
Mechanism of Action of Comparator Drugs
Caption: Mechanisms of action for the comparator anti-viral and anti-cancer drugs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., GBM6, MDA-MB-231) in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.8 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-Viral Plaque Reduction Assay (for HCMV)
This assay quantifies the ability of a compound to inhibit the replication of a virus.
-
Cell Preparation: Seed human foreskin fibroblast (HFF-1) cells in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with HCMV at a concentration that produces 50-100 plaques per well.
-
Compound Addition: After a 90-minute adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., 0.5% agarose or methylcellulose) containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque formation inhibition for each compound concentration compared to the virus control and determine the IC50 value.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines the general steps for evaluating the anti-cancer efficacy of compounds in an animal model.
Caption: General workflow for an in vivo tumor xenograft study.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., 1x10^6 GBM6 cells or 2x10^6 MDA-MB-231 cells) into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the fluoro-spiro-isoxazoline or comparator drug via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Conclusion
The fluoro-spiro-isoxazoline derivatives presented in this guide demonstrate significant potential as both anti-viral and anti-cancer agents. While their in vitro efficacy against HCMV, glioblastoma, and triple-negative breast cancer is promising, further investigation into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy is warranted. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics.
References
Safety Operating Guide
Personal protective equipment for handling 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, including operational and disposal plans.
Chemical Profile and Hazards
-
Irritation to the skin, eyes, and respiratory system.[1][2][3][4]
-
Potential for harmful effects if inhaled or swallowed.[1]
-
Emission of toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride, under fire conditions.[1]
Due to the lack of comprehensive toxicological data for this specific compound, it is crucial to treat it as a substance with unknown health hazards and to limit exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[5][6][7]
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[5][7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling solvents and a range of chemicals.[9] For halogenated and aromatic hydrocarbons, neoprene may offer better protection.[9] Always check the glove manufacturer's compatibility chart. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A lab coat or apron made of a suitable chemical-resistant material should be worn to protect against spills and splashes.[5][6] |
| Respiratory | Respirator | Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if handling the compound outside of a fume hood or if there is a risk of inhalation.[3][5] |
| Feet | Closed-Toed Shoes | Chemical-resistant boots are recommended, especially when handling larger quantities.[5][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Pre-Handling Checklist
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure Availability of Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Prepare Work Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
Handling Protocol
-
Transferring the Chemical: Use caution when transferring the chemical to avoid splashes and the generation of dust or aerosols.
-
Avoid Direct Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Maintain Good Housekeeping: Clean up any spills immediately using an inert absorbent material.[3] Place the waste in a suitable, closed container for disposal.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused product and contaminated absorbent materials, in a clearly labeled, sealed container.
-
Waste Segregation: Store halogenated organic waste separately from other chemical waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, keeping the eyelids open.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[1] Rinse the mouth with water and give the person water to drink. Seek immediate medical attention. |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. oakwoodchemical.com [oakwoodchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. hsa.ie [hsa.ie]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
